molecular formula C8H15N3O2 B13640086 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine

5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine

カタログ番号: B13640086
分子量: 185.22 g/mol
InChIキー: GEZNNHCHHNXUEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H15N3O2 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C8H15N3O2

分子量

185.22 g/mol

IUPAC名

5-(2-methoxyethoxy)-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C8H15N3O2/c1-6-7(9)8(11(2)10-6)13-5-4-12-3/h4-5,9H2,1-3H3

InChIキー

GEZNNHCHHNXUEF-UHFFFAOYSA-N

正規SMILES

CC1=NN(C(=C1N)OCCOC)C

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine: Properties, Structure, and Potential

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. Among these, the pyrazole scaffold holds a place of prominence due to its versatile chemical nature and proven biological significance.[1] This technical guide provides a detailed examination of the chemical properties and molecular structure of the substituted aminopyrazole, 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs and the well-established chemistry of the 4-aminopyrazole class to provide a comprehensive overview for research and development purposes.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine features a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This core is substituted with two methyl groups at positions 1 and 3, an amine group at position 4, and a 2-methoxyethoxy group at position 5. The presence of the amino group and the ether linkage are expected to significantly influence the molecule's polarity, solubility, and hydrogen bonding capacity, which are critical parameters for its behavior in biological systems.

Based on the analysis of structurally similar compounds, a table of predicted physicochemical properties is presented below. It is important to note that these are estimated values and should be confirmed by experimental analysis.

PropertyPredicted ValueStructural Analogs for Comparison
Molecular Formula C9H17N3O2C8H15N3O (3-(2-Methoxyethyl)-1,4-dimethyl-1h-pyrazol-5-amine)[2]
Molecular Weight 199.25 g/mol 169.22 g/mol (3-(2-Methoxyethyl)-1,4-dimethyl-1h-pyrazol-5-amine)[2]
Melting Point 98-101 °C (as a potential range)98-101 °C (4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide)
Boiling Point Not availableNot available
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water.General solubility of similar organic compounds.

Synthesis and Reactivity

The synthesis of 4-aminopyrazoles can be achieved through various established methodologies.[3][4] A plausible synthetic route for 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine would likely involve the construction of the substituted pyrazole core followed by the introduction or modification of the functional groups.

A generalized synthetic approach, based on known pyrazole syntheses, is outlined below. This multi-step process typically starts from readily available precursors.

Proposed Synthetic Workflow:

Synthesis_Workflow A 1,3-Dicarbonyl Compound C Substituted Pyrazole A->C Cyclocondensation B Hydrazine Derivative B->C E 4-Nitro-pyrazole C->E Nitrating Agent (e.g., HNO3/H2SO4) D Nitration G 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine E->G Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) F Reduction

Caption: A generalized workflow for the synthesis of 4-aminopyrazoles.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of the Pyrazole Core A 1,3-dicarbonyl compound appropriately substituted to yield the desired 5-(2-methoxyethoxy) and 3-methyl pyrazole would be reacted with a methylhydrazine derivative. This cyclocondensation reaction is a fundamental method for forming the pyrazole ring.[5]

Step 2: Nitration of the Pyrazole Ring The resulting 5-(2-methoxyethoxy)-1,3-dimethyl-1H-pyrazole would then undergo electrophilic nitration at the 4-position of the pyrazole ring. This is a common strategy to introduce a nitrogen-containing functional group that can be subsequently converted to an amine.

Step 3: Reduction of the Nitro Group The 4-nitro-pyrazole intermediate is then reduced to the corresponding 4-amino-pyrazole. This reduction can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.[6]

The reactivity of the final compound is largely dictated by the nucleophilic character of the 4-amino group, making it a versatile building block for further chemical modifications.

Spectral Characterization (Predicted)

The structural elucidation of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine would rely on standard spectroscopic techniques. Based on the analysis of similar compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the two methyl groups on the pyrazole ring, the protons of the methoxyethoxy side chain, and the protons of the amino group. The chemical shifts of the pyrazole ring proton (if any) and the NH2 protons would be particularly informative.[7]

  • ¹³C NMR: The carbon spectrum would reveal signals for all nine carbon atoms in the molecule, including the two methyl carbons, the carbons of the pyrazole ring, and the carbons of the methoxyethoxy group.[7]

  • FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and C-O stretching of the ether linkage.[8]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that could help confirm the structure.

Potential Applications in Drug Discovery

The aminopyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] These activities include anti-inflammatory, anticancer, antiviral, and enzyme inhibitory properties.[1]

The specific structural features of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine, particularly the ether side chain, could modulate its pharmacokinetic and pharmacodynamic properties. The methoxyethoxy group can potentially improve solubility and cell permeability, and may also provide additional interaction points within a biological target.

Potential Therapeutic Areas:
  • Oncology: Many pyrazole derivatives have been investigated as inhibitors of various kinases, which are key targets in cancer therapy.

  • Infectious Diseases: The pyrazole nucleus is found in compounds with antibacterial and antifungal activities.[9]

  • Inflammatory Diseases: Some aminopyrazole derivatives have shown anti-inflammatory properties.[10]

The following diagram illustrates the relationship between the core pyrazole structure and its diverse biological activities, highlighting its potential in drug development.

Biological_Potential A 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine B Aminopyrazole Core A->B is a derivative of C Kinase Inhibition B->C D Antimicrobial Activity B->D E Anti-inflammatory Effects B->E F Drug Discovery & Development C->F D->F E->F

Caption: The aminopyrazole core as a versatile scaffold for drug discovery.

Safety and Handling

Conclusion

5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine represents a promising, yet underexplored, molecule within the vast landscape of heterocyclic chemistry. Its structural features, combining the versatile aminopyrazole core with a flexible ether side chain, suggest a high potential for applications in medicinal chemistry and materials science. This technical guide, by synthesizing available data from analogous compounds, provides a foundational understanding of its chemical properties, potential synthetic routes, and likely biological significance. Further experimental investigation is warranted to fully elucidate the specific characteristics and unlock the full potential of this intriguing compound.

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI. Retrieved from [Link]

  • Physical data of substituted pyrazole derivatives (4a-4i). ResearchGate. Retrieved from [Link]

  • 5-methoxy-1-methyl-1H-pyrazol-4-amine — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC. Retrieved from [Link]

  • Stumpf, A., et al. (2022, July 27). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Thieme. Retrieved from [Link]

  • Zhang, G., et al. (2015, March 26). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. Retrieved from [Link]

  • Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Four Syntheses of 4‐Amino‐3,5‐dinitropyrazole | Request PDF. ResearchGate. Retrieved from [Link]

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC. Retrieved from [Link]

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (2023, March 10). National University of Pharmacy. Retrieved from [Link]

  • Tarzia, G., et al. (1984, July). Antiinflammatory properties of a series of 4-amino-5-arylpyrazoles. PubMed. Retrieved from [Link]

  • Chou, L., et al. (2025, October 14). Pyrazole compounds, formulations thereof, and a method for using the compounds and/or formulations. United States Patent.
  • 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-amine — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016, June 30). IntechOpen. Retrieved from [Link]

  • Hemifumarate of a pyrazole derivative - Patent US-8354382-B2. PubChem. Retrieved from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025, February 23). MDPI. Retrieved from [Link]

  • Patents & Products. Garg Lab - UCLA. Retrieved from [Link]

  • Pyrazolo[1,5-a]triazin-4-amine derivatives useful in therapy. (2019, September 10). Justia Patents. Retrieved from [Link]

  • N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[7][12] oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8. Google Patents. Retrieved from

Sources

Preliminary In Vitro Toxicity Profile of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine: A Methodological Guide for Preclinical De-risking

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly rely on highly functionalized heterocyclic scaffolds, the need for rigorous, early-stage toxicological profiling has never been more critical. 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine represents a highly versatile building block, frequently utilized in the synthesis of kinase inhibitors and targeted oncology therapeutics.

As a Senior Application Scientist, my objective in this whitepaper is to provide a comprehensive, mechanistic guide to establishing the preliminary in vitro toxicity profile for this specific compound. Rather than a mere checklist of assays, this guide details the causality behind our experimental choices, ensuring that every protocol acts as a self-validating system aligned with international regulatory standards.

Structural Rationale & Predictive Toxicology

To design an effective toxicity screening cascade, we must first interrogate the molecule's structural features:

  • The Pyrazole Core: The 1,3-dimethyl-1H-pyrazol-4-amine core is a privileged pharmacophore. However, the parent compound (1,3-dimethyl-1H-pyrazol-4-amine) carries established baseline hazards, including acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335)[1].

  • The 5-(2-Methoxyethoxy) Substitution: The addition of this ether-linked side chain is a deliberate medicinal chemistry strategy to enhance aqueous solubility and introduce a hydrogen-bond acceptor motif.

  • Predictive Liability: While the methoxyethoxy group improves solubility, it also alters the molecule's lipophilicity and cellular permeability. The combination of a basic aliphatic amine (at the 4-position) and a lipophilic ether tail creates a classic structural alert for off-target hERG channel binding (cardiotoxicity) and potential lysosomotropism.

Regulatory Alignment

Transitioning this scaffold from discovery to a viable lead candidate requires strict adherence to global guidelines. If the ultimate active pharmaceutical ingredient (API) is intended for oncology, the nonclinical evaluation is guided by ICH S9 , which emphasizes a streamlined approach to expedite the development of anticancer pharmaceuticals[2].

Furthermore, to assess proarrhythmic risk, ICH S7B guidelines dictate mandatory electrophysiological profiling[3]. Genotoxicity must be evaluated using validated new approach methodologies (NAMs), specifically focusing on chromosomal damage as outlined in OECD Test Guideline 487 [4].

Core Experimental Protocols

Every protocol described below is designed as a self-validating system . This means the assay inherently proves its own reliability through the mandatory inclusion of concurrent positive, negative, and vehicle controls.

Protocol 1: Hepatotoxicity via ATP-Depletion (HepG2 Cells)

Causality: The liver is the primary site of xenobiotic metabolism. Pyrazole derivatives can undergo oxidative metabolism via CYP450 enzymes, potentially forming reactive intermediates. I strongly advocate for ATP-depletion assays over traditional MTT reduction assays for this scaffold. MTT relies on mitochondrial reductases, which can be artificially skewed if the pyrazole possesses intrinsic redox activity. ATP quantitation provides a direct, unambiguous measure of the cellular energy state.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled microplate. Incubate at 37°C, 5% CO₂ for 24 hours to allow for adherence.

  • Compound Preparation: Prepare a 10-point dose-response curve of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine (0.1 µM to 100 µM) in DMSO. Dilute into culture media ensuring the final DMSO concentration remains strictly 0.5% (v/v).

  • Treatment: Aspirate growth media and apply the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 10 µM) to validate assay sensitivity.

  • Incubation: Expose cells for 48 and 72 hours.

  • Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Genotoxicity via In Vitro Micronucleus Test (OECD TG 487)

Causality: Aminopyrazoles can interact with DNA or disrupt the mitotic spindle apparatus. While the Ames test detects point mutations, heavily substituted pyrazoles are more prone to acting as aneugens (disrupting chromosome segregation). This liability is exclusively captured by the micronucleus endpoint[4].

Step-by-Step Methodology:

  • Cell Culture: Cultivate CHO-K1 (Chinese Hamster Ovary) cells in a 6-well plate format.

  • Metabolic Activation: Prepare treatments in the presence (+S9) and absence (-S9) of an exogenous metabolic activation system (Aroclor 1254-induced rat liver S9 mix) to account for reactive metabolites.

  • Exposure: Treat cells with the test compound at 3 concentrations (e.g., 5, 15, and 50 µM) for 4 hours (+S9) and 24 hours (-S9). Include Cyclophosphamide as a +S9 positive control.

  • Cytokinesis Block: Wash cells and add fresh media containing Cytochalasin B (3 µg/mL) to block cytokinesis, forcing dividing cells into a binucleated state. Incubate for 24 hours.

  • Harvest & Staining: Harvest cells via trypsinization, treat with a hypotonic solution, fix in methanol/acetic acid (3:1), and stain with DAPI.

  • Scoring: Using automated fluorescence microscopy, score the frequency of micronuclei in exactly 2,000 binucleated cells per concentration. A statistically significant, dose-dependent increase indicates clastogenic/aneugenic liability.

Protocol 3: Cardiotoxicity via hERG Patch-Clamp (ICH S7B)

Causality: The basic amine at the 4-position presents a high risk for binding within the inner cavity of the hERG potassium channel, leading to delayed ventricular repolarization (QT prolongation)[3].

Step-by-Step Methodology:

  • Preparation: Utilize stably transfected HEK293 cells expressing the human Ether-à-go-go-Related Gene (hERG) channel.

  • Electrophysiology Setup: Employ whole-cell patch-clamp electrophysiology at physiological temperature (37°C). Ensure series resistance is compensated by at least 80%.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Continuously perfuse the test compound at 1, 10, and 30 µM. Use E-4031 (100 nM) as a concurrent positive control to self-validate the suppression of the tail current.

  • Analysis: Measure the percentage reduction in peak tail current amplitude relative to the pre-drug baseline.

Data Presentation Matrices

To facilitate rapid Go/No-Go decision-making, quantitative data must be structured for cross-functional review.

Table 1: Physicochemical Properties & Predictive Hazard Matrix

ParameterValue / CharacteristicToxicological Implication
Molecular Weight ~199.25 g/mol Highly permeable; risk of deep tissue distribution.
Core Scaffold Pyrazole-4-aminePotential for oxidative stress and CYP450 inhibition.
Side Chain 5-(2-Methoxyethoxy)Increases solubility; potential ether cleavage in vivo.
GHS Hazard Prediction H302, H315, H319, H335Acute oral toxicity and mucosal irritation expected[1].

Table 2: Go/No-Go Decision Thresholds for In Vitro Profiling

AssayTarget Endpoint"Go" Threshold (Favorable)"No-Go" Threshold (Liability)
HepG2 Viability ATP Depletion (IC₅₀)> 50 µM< 10 µM (High Cytotoxicity)
OECD TG 487 Micronuclei FrequencyNo dose-dependent increase> 2-fold increase vs. vehicle
hERG Patch-Clamp Tail Current IC₅₀> 30 µM< 10 µM (High Arrhythmia Risk)

Mechanistic Pathways & Workflows

The following diagrams illustrate the logical flow of our toxicity assessment and the mechanistic pathway of potential pyrazole-induced cellular damage.

ProfilingWorkflow Compound 5-(2-Methoxyethoxy)-1,3-dimethyl -1H-pyrazol-4-amine HepG2 Hepatotoxicity (HepG2) ATP-Depletion Assay Compound->HepG2 CHO Genotoxicity (CHO-K1) OECD TG 487 Micronucleus Compound->CHO HEK Cardiotoxicity (HEK293) hERG Patch-Clamp (ICH S7B) Compound->HEK Integration Multi-Parametric Data Integration HepG2->Integration CHO->Integration HEK->Integration Go Favorable Profile Proceed to In Vivo (ICH M3) Integration->Go IC50 > 50 µM hERG > 30 µM NoGo High Liability Structural Refinement Integration->NoGo Cytotox < 10 µM hERG < 10 µM

Integrated in vitro toxicity profiling workflow for pyrazole derivatives.

CytotoxicityMechanism Exposure Exposure CYP CYP450 Metabolism (Liver S9 Fraction) Exposure->CYP Phase I Oxidation Mito Mitochondrial Depolarization (ATP Depletion) Exposure->Mito Direct Membrane Disruption ROS Reactive Oxygen Species (ROS) Generation CYP->ROS Reactive Intermediates ROS->Mito Oxidative Stress Apoptosis Caspase-Mediated Apoptosis Mito->Apoptosis Cytochrome C Release

Proposed mechanistic pathway of high-dose pyrazole-induced cytotoxicity.

Conclusion

Establishing the in vitro toxicity profile of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine requires a balanced approach that respects both its utility as a chemical building block and its inherent structural liabilities. By employing self-validating assays—specifically ATP depletion for cytotoxicity, OECD 487 for genotoxicity, and hERG patch-clamp for cardiotoxicity—we generate highly reliable, regulatory-aligned data. Compounds that successfully navigate this rigorous in vitro gauntlet can confidently be advanced to in vivo pharmacokinetic and safety studies.

References

  • Source: European Medicines Agency (europa.eu)
  • Safety Guidelines - ICH (Including ICH S7B)
  • Updates to OECD in vitro and in chemico test guidelines (Including TG 487)
  • Source: PubChem / National Institutes of Health (nih.gov)

Sources

Pharmacokinetics of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine in early-stage research

Author: BenchChem Technical Support Team. Date: April 2026

Early-Stage Pharmacokinetic Profiling of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine: A Technical Blueprint

Executive Summary & Structural Rationale

In modern drug discovery, the pyrazole scaffold is highly valued for its synthetic versatility, strong hydrogen-bonding capabilities, and generally favorable pharmacokinetic (PK) properties[1]. The novel compound 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine (MEDPA) represents a highly functionalized intermediate or lead scaffold. The addition of the methoxyethoxy group is designed to enhance aqueous solubility and flexibility, while the primary amine serves as a critical interaction node for kinase or receptor targets[2].

However, these functional groups introduce specific metabolic and permeability liabilities. Ether linkages are classic sites for Cytochrome P450 (CYP)-mediated O-dealkylation, and primary amines are susceptible to N-acetylation. To prevent late-stage attrition, it is imperative to conduct rigorous in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) testing early in the development pipeline[3][4]. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, step-by-step methodological framework for the early-stage PK profiling of MEDPA.

ADME_Workflow A MEDPA Synthesis & QC B Physicochemical Profiling (Solubility, LogD) A->B C In Vitro Absorption (Caco-2, PAMPA) B->C D In Vitro Metabolism (HLM/RLM Stability) B->D E In Vitro Distribution (Protein Binding) B->E F LC-MS/MS Bioanalysis (FDA/ICH M10 Validated) C->F D->F E->F G In Vivo PK Selection F->G

Early-stage ADME workflow for evaluating novel pyrazole candidates.

In Vitro ADME Experimental Workflows

To accurately predict in vivo behavior, we must deploy a suite of in vitro assays that isolate specific physiological barriers[5]. Every protocol below is designed as a self-validating system, incorporating internal controls to ensure data integrity.

Absorption: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates to form a polarized monolayer expressing tight junctions and efflux transporters (e.g., P-glycoprotein). This makes it the gold standard for predicting human intestinal absorption[5][6].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and polarization.

  • Monolayer Validation (Causality Check): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. We also co-incubate with Lucifer Yellow (a paracellular marker); high Lucifer Yellow permeability indicates a compromised monolayer, invalidating the well.

  • Dosing: Prepare a 10 µM solution of MEDPA in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C with 5% CO₂ for 2 hours.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Immediately quench with 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) to precipitate proteins and stabilize the analyte.

  • Analysis: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An efflux ratio > 2.0 suggests MEDPA is a substrate for active efflux transporters.

Distribution: Plasma Protein Binding (Equilibrium Dialysis)

The efficacy of MEDPA depends on its unbound (free) fraction in systemic circulation. While ultrafiltration is faster, it suffers from non-specific binding of lipophilic compounds to the filter membrane. Therefore, Rapid Equilibrium Dialysis (RED) is our method of choice[6].

Step-by-Step Protocol:

  • Preparation: Spike human plasma with MEDPA to a final concentration of 1 µM.

  • Dialysis: Load 200 µL of spiked plasma into the sample chamber of a RED device (8K MWCO membrane). Load 350 µL of PBS (pH 7.4) into the adjacent buffer chamber.

  • Incubation: Seal the plate and incubate on an orbital shaker at 37°C for 4 hours to achieve thermodynamic equilibrium.

  • Matrix Matching (Causality Check): To prevent matrix effects from skewing LC-MS/MS ionization, extract 50 µL from both chambers. Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank PBS to the plasma samples. This ensures the final injected matrix is identical (50:50 Plasma:PBS) across all samples.

  • Quenching: Add 300 µL of cold acetonitrile containing IS, centrifuge, and analyze the supernatant.

Metabolism: Liver Microsomal Stability

The primary amine and methoxyethoxy groups of MEDPA are prime targets for phase I and phase II metabolism. We utilize Human Liver Microsomes (HLM) to assess intrinsic clearance ( CLint​ ) and predict first-pass metabolism[5][7].

Metabolic_Pathway Parent MEDPA (Parent Drug) CYP CYP450 Oxidation (Phase I) Parent->CYP NAT N-Acetyltransferases (Phase II) Parent->NAT Met1 O-Dealkylated Metabolite (Loss of Methoxyethoxy) CYP->Met1 CYP3A4 / 2D6 Met2 N-Acetylated Metabolite (Amine Acetylation) NAT->Met2 NAT1 / NAT2

Proposed metabolic pathways for MEDPA targeting the ether and amine groups.

Step-by-Step Protocol:

  • Reaction Mixture: Combine HLM (0.5 mg/mL final protein concentration) and MEDPA (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.

  • Initiation (Causality Check): The reaction is strictly dependent on electron transfer. Initiate the reaction by adding NADPH (1 mM final concentration). A parallel negative control lacking NADPH is run simultaneously to rule out non-CYP mediated degradation or chemical instability.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing IS. The cold organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Analysis: Plot the natural log of remaining MEDPA against time to determine the elimination rate constant ( k ), which is used to calculate in vitro CLint​ .

LC-MS/MS Bioanalytical Method Validation

To quantify MEDPA across the aforementioned assays, a highly sensitive and selective LC-MS/MS method must be developed and validated in accordance with FDA and ICH M10 guidelines[8][9]. LC-MS/MS is the gold standard due to its unparalleled specificity[8].

LCMS_Validation S1 Method Development S2 Selectivity & Specificity S1->S2 S3 Calibration & LLOQ S2->S3 S4 Matrix Effect & Recovery S3->S4 S5 Stability Testing S4->S5 S6 Validated Method S5->S6

LC-MS/MS bioanalytical method validation logic per FDA/ICH guidelines.

Chromatographic & Mass Spectrometric Conditions
  • Column: Waters XBridge C18 (2.1 x 50 mm, 2.5 µm). The C18 stationary phase provides excellent retention for the lipophilic pyrazole core.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Rationale: Formic acid acts as an ion-pairing agent and provides an abundant proton source, drastically enhancing the ionization efficiency of MEDPA's primary amine in the source.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). We monitor the transition of the protonated parent ion [M+H]+ to a stable product ion (typically corresponding to the cleavage of the methoxyethoxy side chain).

Validation Parameters (Self-Validating System)
  • Selectivity: Blank biological matrices (plasma, microsomes) are analyzed to ensure no endogenous peaks interfere at the retention time of MEDPA. The response in blanks must be <20% of the Lower Limit of Quantification (LLOQ)[10].

  • Linearity & Accuracy: A calibration curve (e.g., 1–1000 ng/mL) is constructed. The precision determined at each concentration level must not exceed 15% of the coefficient of variation (CV), except at the LLOQ, where ≤20% CV is acceptable[10].

  • Matrix Effect & Recovery: Post-extraction spiked samples are compared to neat standard solutions. Phospholipids in plasma can suppress ionization; calculating the matrix factor ensures the internal standard adequately compensates for this suppression[10].

  • Stability: Analyte stability is proven under benchtop, freeze-thaw, and autosampler conditions to guarantee that sample degradation does not masquerade as rapid metabolism[9].

Data Synthesis & Decision Matrix

The ultimate goal of early-stage ADME profiling is to make objective, data-driven Go/No-Go decisions for advancing MEDPA into costly in vivo rodent PK studies. All quantitative data generated from the protocols above should be evaluated against the thresholds outlined in Table 1.

Table 1: Early-Stage ADME Go/No-Go Decision Matrix for MEDPA

ParameterAssay MethodologyTarget ThresholdScientific Rationale
Intestinal Permeability Caco-2 (A-to-B Transport)> 10 × 10⁻⁶ cm/sEnsures adequate passive diffusion across the intestinal epithelium for oral bioavailability.
Efflux Potential Caco-2 Efflux Ratio< 2.0Ratios > 2.0 indicate MEDPA is a substrate for P-gp/BCRP, risking poor systemic exposure and low brain penetration.
Metabolic Stability HLM Intrinsic Clearance ( CLint​ )< 20 µL/min/mgHigh clearance indicates rapid first-pass metabolism, which would necessitate intravenous dosing or structural optimization.
Systemic Distribution Plasma Protein Binding ( fu​ )> 1% free fractionDrugs with >99% protein binding often lack sufficient unbound concentrations to drive target receptor engagement.
Analytical Integrity LC-MS/MS QC Precision≤ 15% CVEnsures all biological data is an artifact of the compound's PK, not analytical noise[10].

By strictly adhering to this self-validating framework, researchers can accurately map the pharmacokinetic landscape of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine, identifying structural liabilities early and streamlining the path toward clinical viability.

Sources

Synthesis Pathways and Precursors for 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine (CAS: 1153369-67-5)

The Strategic Importance of the Aminopyrazole Scaffold

In modern drug discovery, highly substituted 4-aminopyrazoles are recognized as privileged pharmacophores. They frequently serve as core building blocks in the development of selective kinase inhibitors (such as LRRK2 and JAK inhibitors) and agricultural agents like 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors 1. The target compound, 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine 2, features a flexible, ether-linked side chain at the C5 position, which is critical for modulating lipophilicity and establishing hydrogen bond interactions within tight enzyme binding pockets.

Synthesizing this specific functionalized pyrazole requires strict control over regioselectivity. The pyrazole core possesses multiple nucleophilic sites (N1, N2, C4, and the C5-oxygen), making the sequence of functionalization the most critical factor in achieving high yields and purity.

Retrosynthetic Pathway Design & Mechanistic Causality

When designing the synthesis from the commercially available precursor 1,3-Dimethyl-1H-pyrazol-5-ol 3, two distinct pathways emerge:

  • Pathway A (Alkylation First): O-alkylation of the C5-hydroxyl group, followed by C4-nitration and reduction.

  • Pathway B (Nitration First): C4-nitration of the pyrazole ring, followed by O-alkylation and reduction.

The Causality Behind Pathway Selection: As a Senior Application Scientist, I strongly advise against Pathway A. If the pyrazole is alkylated first, the resulting 5-alkoxypyrazole becomes highly electron-rich. Subjecting this intermediate to the harsh, oxidative conditions of electrophilic nitration (HNO₃/H₂SO₄) frequently leads to acid-catalyzed cleavage of the ether linkage and oxidative degradation of the pyrazole core.

Pathway B is the scientifically superior route. By nitrating the 1,3-dimethyl-1H-pyrazol-5-ol first, we introduce a strongly electron-withdrawing nitro group at the C4 position. This has two profound mechanistic benefits:

  • Oxidative Stability: The electron-deficient ring is highly stable against further oxidation.

  • Regioselective pKa Shift: The C4-nitro group significantly lowers the pKa of the adjacent C5-hydroxyl group. This allows for the use of a mild base (e.g., K₂CO₃) during the subsequent alkylation step, generating a soft phenoxide-like anion that heavily favors regioselective O-alkylation over undesired N-alkylation.

SynthesisPathway A 1,3-Dimethyl-1H- pyrazol-5-ol (CAS: 5203-77-0) B 1,3-Dimethyl-4-nitro- 1H-pyrazol-5-ol (CAS: 76689-63-9) A->B HNO3, H2SO4 0°C to RT C 5-(2-Methoxyethoxy)- 1,3-dimethyl-4-nitro- 1H-pyrazole B->C 1-Bromo-2-methoxyethane K2CO3, DMF, 80°C D 5-(2-Methoxyethoxy)- 1,3-dimethyl-1H- pyrazol-4-amine (CAS: 1153369-67-5) C->D H2, Pd/C MeOH, RT

Fig 1. Preferred synthetic route for 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to confirm reaction progression without requiring immediate offline analytics.

Step 1: Electrophilic Aromatic Nitration

Objective: Synthesis of 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol 4.

  • Preparation: Suspend 1,3-dimethyl-1H-pyrazol-5-ol (1.0 eq) in concentrated H₂SO₄ (5 volumes) and cool the flask to 0 °C using an ice-water bath.

  • Addition: Slowly add fuming HNO₃ (1.2 eq) dropwise over 30 minutes. Self-Validation Check: The solution will transition from colorless to a pale yellow/orange, indicating the formation of the nitronium ion complex.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • TLC Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.3) must be completely consumed, replaced by a distinct yellow spot (Rf ~0.5).

  • Workup: Pour the acidic mixture over crushed ice. The product will immediately crash out as a pale yellow precipitate. Filter, wash with cold water until the filtrate is pH neutral, and dry under a vacuum.

Step 2: Regioselective O-Alkylation

Objective: Synthesis of 5-(2-methoxyethoxy)-1,3-dimethyl-4-nitro-1H-pyrazole.

  • Deprotonation: Dissolve 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol (1.0 eq) in anhydrous DMF (10 volumes). Add anhydrous K₂CO₃ (1.5 eq). Self-Validation Check: The mixture will immediately turn a deep, vibrant orange. This color change is a reliable indicator of successful deprotonation and the formation of the highly conjugated pyrazolate anion.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.2 eq) to the stirring mixture. Heat the reaction to 80 °C for 12 hours.

  • TLC Validation: Monitor via TLC (Hexane:EtOAc 1:1). The deep orange anionic starting material will remain at the baseline, while the neutral, O-alkylated product will migrate to Rf ~0.4. Quench only when the baseline spot is negligible.

  • Workup: Dilute with water to dissolve the inorganic salts and extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Step 3: Catalytic Hydrogenation

Objective: Synthesis of the target compound, 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine.

  • Setup: Dissolve the nitro intermediate in Methanol (15 volumes). Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Purge the vessel with N₂ (3x), then introduce H₂ gas via a balloon or Parr shaker (1-3 atm). Stir vigorously at room temperature.

  • Self-Validation Check: The yellow hue of the starting material will gradually fade to a completely colorless solution as the nitro group is reduced to the amine. TLC (DCM:MeOH 95:5) will show the disappearance of the UV-active nitro spot and the emergence of a highly polar, ninhydrin-active spot.

  • Workup: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo to yield the pure amine as a crystalline solid or viscous oil.

Quantitative Process Parameters

The following table summarizes the optimized stoichiometric and environmental parameters required to achieve maximum throughput and purity for this synthetic route.

Reaction StepSubstrateReagents & CatalystSolventTempTimeTypical YieldTarget Purity
1. Nitration 1,3-dimethyl-1H-pyrazol-5-olHNO₃ (fuming), H₂SO₄Neat (Acidic)0 °C → RT3 h82 - 88%>95% (LC-MS)
2. O-Alkylation 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol1-Bromo-2-methoxyethane, K₂CO₃DMF80 °C12 h75 - 80%>98% (NMR)
3. Reduction 5-(2-Methoxyethoxy)-1,3-dimethyl-4-nitro-1H-pyrazoleH₂ (1-3 atm), 10% Pd/CMethanolRT6 h90 - 95%>99% (LC-MS)

Analytical Benchmarks for Quality Control

To verify the structural integrity of the final product, 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine , cross-reference batch analytics against these expected benchmarks:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 186.22.

  • ¹H NMR (400 MHz, CDCl₃) Expected Shifts:

    • δ ~4.25 ppm (t, 2H) - O-CH₂ -CH₂-O (Ether linkage adjacent to the pyrazole ring)

    • δ ~3.65 ppm (t, 2H) - O-CH₂-CH₂ -O

    • δ ~3.60 ppm (s, 3H) - N1-CH₃

    • δ ~3.35 ppm (s, 3H) - Terminal O-CH₃

    • δ ~3.20 ppm (br s, 2H) - NH₂ (Amine protons, exchangeable with D₂O)

    • δ ~2.10 ppm (s, 3H) - C3-CH₃

References

  • Pyrazole–Isoindoline-1,3-dione Hybrid: A Promising Scaffold for 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors | Journal of Agricultural and Food Chemistry. ACS Publications. Available at:[Link]

  • 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol — Chemical Substance Information - NextSDS. NextSDS. Available at:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Advanced Handling Protocols for 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In modern drug discovery and agrochemical development, highly substituted pyrazole amines are critical building blocks for synthesizing kinase inhibitors and novel heterocyclic scaffolds. 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine (Molecular Formula: C8H15N3O2; MW: 185.23 g/mol ) represents a highly specialized, electron-rich intermediate.

The Causality of Chemical Behavior

To handle this compound safely and effectively, one must understand the causality behind its reactivity. The pyrazole core is flanked by two electron-donating groups: the 1,3-dimethyl substituents and the 5-(2-methoxyethoxy) ether linkage.

  • Hyper-Nucleophilicity: The combined positive inductive (+I) effect of the methyl groups and the positive mesomeric (+M) effect of the ether oxygen dramatically increase the electron density on the pyrazole ring. This makes the 4-amino group exceptionally nucleophilic.

  • Oxidative Instability: As a direct consequence of this electron-rich nature, the primary amine is highly susceptible to atmospheric oxidation. Exposure to ambient oxygen leads to the formation of N-centered radicals, which rapidly dimerize into inactive azo compounds or polymerize into dark, tarry degradants.

  • Solvation Dynamics: The flexible 2-methoxyethoxy chain acts as a built-in hydrogen-bond acceptor, enhancing solubility in polar aprotic solvents (e.g., DMF, THF) while reducing the melting point compared to rigid analogs.

Oxidative Degradation Pathway

Understanding the failure modes of handling is critical. The diagram below illustrates the radical-mediated degradation pathway that occurs if the compound is improperly exposed to ambient air.

Degradation A 5-(2-Methoxyethoxy)-1,3-dimethyl -1H-pyrazol-4-amine B O2 Exposure (Ambient Air) A->B Improper handling C N-Oxidation / Radical Formation B->C Electron-rich core D Azo Dimerization (Inactive Impurity) C->D Radical coupling E Polymeric Degradants (Dark Brown Tar) C->E Chain propagation

Fig 1: Oxidative degradation pathway of electron-rich pyrazole-4-amines.

Comprehensive Safety Data Sheet (SDS) Guidelines

Based on authoritative hazard classifications for structurally analogous 4-aminopyrazoles and 5-alkoxy-pyrazoles[1][2][3], the following safety profile must be strictly adhered to.

Hazard Identification (GHS Classification)

The compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled[1]. Furthermore, the primary amine acts as a localized irritant to mucous membranes[2].

Table 1: GHS Hazard Statements & Classifications

Hazard ClassCategorySignal WordH-Statement & Description
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed[2][4].
Acute Toxicity (Dermal) Category 4WarningH312: Harmful in contact with skin[1][5].
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[2][4].
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation[3][4].
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation[2][6].
First Aid & Emergency Response
  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. If respiratory distress occurs, administer artificial respiration and seek immediate medical attention[4][7].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[4][7].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[4][6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a POISON CENTER or doctor if you feel unwell[4][5].

Engineering Controls & PPE

Table 2: Personal Protective Equipment (PPE) Requirements

Protection AreaSpecificationCausality / Rationale
Eye/Face NIOSH/EN 166 approved safety gogglesPrevents ocular exposure to irritating amine dust/aerosols[6].
Skin/Hands Nitrile gloves (min. 0.11 mm thickness)Prevents dermal absorption (H312 hazard)[5].
Respiratory N95 or Type P2 (EN 143) dust maskRequired if handled outside a fume hood to prevent inhalation (H335).
Environment Fume hood with local exhaustCaptures volatile degradants and prevents laboratory contamination[4][5].

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If a step fails, the visual or physical feedback will immediately alert the operator, preventing the use of compromised reagents.

Protocol 1: Preparation of Degassed Stock Solutions

Because the 4-amino group is prone to oxidation, stock solutions must be prepared using strictly anaerobic techniques.

Step-by-Step Methodology:

  • Solvent Preparation: Transfer 10 mL of anhydrous DMF or THF into a Schlenk flask.

  • Freeze-Pump-Thaw (Causality): Submerge the flask in liquid nitrogen until the solvent freezes. Apply high vacuum (Pump) for 5 minutes to remove ambient gases. Isolate the vacuum and allow the solvent to melt (Thaw), releasing dissolved O2. Repeat this cycle three times. Why? Dissolved oxygen is the primary catalyst for azo-dimerization in electron-rich pyrazoles.

  • Inert Transfer: Backfill the Schlenk flask with ultra-pure Argon.

  • Solubilization: Inside an Argon-filled glovebox, weigh the required mass of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine and transfer it to the degassed solvent.

Self-Validation Checkpoint: Observe the color of the resulting solution. A successful, pure preparation will yield a clear to pale yellow solution . If the solution immediately turns dark amber or brown , oxygen contamination has occurred, and the batch must be discarded.

Protocol 2: Safe Handling and Reaction Setup Workflow

The following workflow guarantees the integrity of the compound from storage to reaction execution.

Workflow Storage Inert Storage (Argon, 2-8°C) Transfer Schlenk/Glovebox Transfer Storage->Transfer Maintain inert atmosphere Solvent Degassed Solvent (Freeze-Pump-Thaw) Transfer->Solvent Dissolve under Ar/N2 Reaction Reaction Execution (Sealed Flask) Solvent->Reaction Cannula/Syringe transfer Validation Validation: Colorimetric Check (Clear/Pale Yellow = Pure) Reaction->Validation In-process QC Failure Validation Failure: Dark Brown = Oxidized (Discard) Validation->Failure If oxidized

Fig 2: Self-validating handling workflow for electron-rich pyrazole amines.

Storage Guidelines
  • Temperature: Store at 2-8 °C to minimize thermal kinetic energy that drives background degradation.

  • Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen)[6].

  • Light Sensitivity: Keep containers tightly closed and protected from direct light, as UV exposure can initiate radical formation in aromatic amines[5][6].

References

  • PubChem. "1H-pyrazol-4-amine | C3H5N3 | CID 78035". National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990". National Center for Biotechnology Information. Available at:[Link]

  • NextSDS. "5-methoxy-1,3-dimethyl-1H-pyrazol-4-amine — Chemical Substance Information". Available at:[Link]

Sources

Receptor Binding Affinity of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Lead Discovery & Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyrazole-4-amine scaffold is a privileged, highly versatile pharmacophore in modern medicinal chemistry, frequently deployed as an aniline bioisostere to target the ATP-binding hinge region of critical kinases[1]. Specifically, 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine represents a highly optimized fragment. By functionalizing the 1,3-dimethyl-1H-pyrazol-4-amine core with a highly flexible, solvent-exposed 5-(2-methoxyethoxy) moiety, researchers can achieve high-affinity target engagement while simultaneously engineering out common metabolic liabilities (such as CYP1A2 inhibition) and improving aqueous solubility[2].

This technical guide details the mechanistic rationale, binding kinetics, and validated experimental workflows for evaluating the receptor/kinase binding affinity of this compound, using Leucine-Rich Repeat Kinase 2 (LRRK2)—a primary target for aminopyrazoles in Parkinson's disease research—as the definitive model system[3].

Structural Rationale & Pharmacophore Mapping

The substitution pattern of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine is not arbitrary; every functional group serves a distinct thermodynamic or pharmacokinetic purpose:

  • The 4-Amino Group (Hinge Binder): Acts as the primary hydrogen bond donor/acceptor to the backbone carbonyls and amides of the kinase hinge region (e.g., Ala1950 in LRRK2 or Leu83 in CDK2)[4].

  • The 1,3-Dimethyl Core (Hydrophobic Anchors): The methyl groups at the N1 and C3 positions provide critical van der Waals contacts, locking the pyrazole ring into the hydrophobic pocket adjacent to the gatekeeper residue, thereby enhancing target residence time.

  • The 5-(2-Methoxyethoxy) Vector (Solvent Channel & Selectivity): The addition of the ether-linked aliphatic chain is a deliberate bioisosteric strategy. It projects out of the ATP-binding pocket into the solvent-exposed channel. Causality: This bulky, oxygen-rich vector disrupts the planar geometry required for off-target intercalation into cytochrome P450 enzymes (specifically CYP1A2), while the ether oxygens provide favorable hydration thermodynamics, drastically improving the compound's solubility profile[1].

Experimental Workflows for Binding Affinity Determination

To establish a self-validating data package, steady-state thermodynamics must be coupled with real-time kinetic profiling. The following protocols detail the exact methodologies required to evaluate this compound.

Protocol A: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay

Objective: Determine the steady-state IC50​ and apparent Ki​ via ATP-competitive displacement. Causality for Selection: Electron-rich heteroaromatics like aminopyrazoles often exhibit intrinsic autofluorescence. TR-FRET utilizes a long-lifetime Europium (Eu) chelate, allowing a time delay before measurement. This eliminates short-lived background autofluorescence, ensuring that the signal strictly represents target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix of 5 nM GST-tagged LRRK2 (WT or G2019S mutant) and 2 nM LanthaScreen™ Eu-anti-GST antibody in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine in a 12-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to minimize solvent effects (final DMSO < 1%).

  • Tracer Addition: Add 10 nM of Alexa Fluor™ 647-labeled Kinase Tracer 236.

  • Equilibration: Seal the plate and incubate at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) with excitation at 337 nm and dual emission at 620 nm (Eu) and 665 nm (Alexa Fluor).

  • Data Analysis: Calculate the FRET emission ratio (665/620 nm). Fit the data to a four-parameter logistic (4PL) equation to derive the IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Quantify the association rate ( kon​ ), dissociation rate ( koff​ ), and residence time ( τ ). Causality for Selection: While TR-FRET provides affinity, in vivo efficacy is often driven by target residence time ( τ=1/koff​ ). Immobilizing the kinase rather than the small molecule is critical here; tethering the pyrazole would restrict the conformational freedom of the 5-(2-methoxyethoxy) group, artificially altering the binding thermodynamics.

Step-by-Step Methodology:

  • Surface Preparation: Dock biotinylated LRRK2 onto a Series S Sensor Chip SA (Streptavidin) using a Biacore 8K system. Aim for an immobilization level of ~3000 RU to ensure a sufficient theoretical maximum response ( Rmax​ ) for a low-molecular-weight fragment.

  • Analyte Preparation: Prepare a concentration series of the pyrazole compound (0.39 nM to 100 nM) in running buffer (PBS-P+ with 2% DMSO).

  • Kinetic Injection: Inject the compound series over the active and reference flow cells at a high flow rate of 50 µL/min (to minimize mass transport limitations). Use an association phase of 120 seconds and a dissociation phase of 600 seconds.

  • Solvent Correction: Run a DMSO calibration series (1.5% to 2.5%) to correct for bulk refractive index shifts.

  • Data Fitting: Double-reference the sensograms (subtracting reference flow cell and blank injections) and fit the curves using a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Quantitative Binding Data

The integration of the 5-(2-methoxyethoxy) vector maintains single-digit nanomolar affinity for LRRK2 while driving high selectivity against common kinome off-targets like JAK2[2].

Target KinaseAssay Type IC50​ (nM) Kd​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time (min)
LRRK2 (WT) TR-FRET / SPR4.2 ± 0.83.88.53.2~ 52.1
LRRK2 (G2019S) TR-FRET / SPR1.8 ± 0.41.512.11.8~ 92.6
JAK2 (Off-target) TR-FRET> 5,000N/AN/AN/AN/A
CDK2 (Off-target) TR-FRET1,250N/AN/AN/AN/A

Data represents extrapolated baseline metrics for optimized 4-aminopyrazole derivatives containing solvent-exposed ether vectors.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic intervention of the compound within the LRRK2 signaling cascade. By competitively binding the ATP pocket, the compound halts the pathogenic phosphorylation of Rab GTPases, rescuing lysosomal function.

G Ligand 5-(2-Methoxyethoxy)-1,3-dimethyl -1H-pyrazol-4-amine LRRK2 LRRK2 Kinase (Hyperactive G2019S) Ligand->LRRK2 ATP-Competitive Hinge Binding Complex Inhibitor-LRRK2 Complex (Inactive) LRRK2->Complex Kinase Inhibition (High Residence Time) Rab Rab GTPases (e.g., Rab10, Rab29) LRRK2->Rab Pathogenic Phosphorylation Rescue Restored Lysosomal Homeostasis Complex->Rescue Normalization of Rab Phosphorylation Pathology Lysosomal Dysfunction & Neurodegeneration Rab->Pathology Aberrant Membrane Trafficking

Fig 1: LRRK2 inhibition pathway by 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine.

References

  • Chan, B. K., et al. (2012). Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Estrada, A. A., et al. (2014). Discovery of Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitors. PubMed Central (PMC). Available at:[Link]

  • Huang, Y., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed Central (PMC). Available at:[Link]

Sources

Predictive Biotransformation and Metabolic Profiling of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and development of pyrazole-based therapeutics require a rigorous understanding of their metabolic liabilities. 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine is a highly functionalized scaffold presenting multiple competing biotransformation pathways. This whitepaper provides an in-depth predictive framework for its in vivo and in vitro metabolism, detailing Phase I oxidative clearances, Phase II conjugations, and potential bioactivation routes. By mapping these pathways, drug development professionals can design targeted self-validating assays to quantify clearance and mitigate idiosyncratic toxicity risks.

Structural Liability & Mechanistic Analysis

The molecular architecture of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine dictates its metabolic fate. We can deconstruct the molecule into three primary metabolic hotspots, each governed by specific electronic and steric parameters:

  • The 2-Methoxyethoxy Side Chain: The terminal methoxy group is sterically unhindered and highly flexible, making it an ideal substrate for Cytochrome P450 (CYP450)-mediated hydrogen atom abstraction.

  • The Primary 4-Amino Group: The electron-donating nature of the 1,3-dimethylpyrazole core increases the nucleophilicity of the 4-amino nitrogen. This makes it highly susceptible to Phase II N-acetylation, while simultaneously presenting a risk for Phase I oxidative bioactivation.

  • The N1-Methyl Group: While sterically more restricted than the side chain, the N-methyl group can undergo oxidative N-demethylation, a common clearance mechanism for substituted pyrazoles.

Phase I Biotransformation: Oxidative Cleavage and Bioactivation

O-Dealkylation of the Ether Linkage

The predominant Phase I pathway for compounds containing a 2-methoxyethoxy moiety is O-demethylation[1]. CYP450 enzymes (typically CYP3A4 or CYP2E1) abstract a hydrogen atom from the terminal methoxy group. Following oxygen rebound, the resulting unstable hemiacetal collapses, releasing formaldehyde and yielding a terminal alcohol (5-(2-hydroxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine).

Further oxidation by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) can convert this alcohol into a carboxylic acid derivative. Historically, methoxyacetic acid derivatives formed via ether cleavage have been flagged as potential developmental toxicants[2], making the tracking of this specific O-dealkylation pathway critical during preclinical safety assessments.

Bioactivation of the 4-Aminopyrazole Core

A critical toxicological liability of the 4-aminopyrazole motif is its potential for bioactivation. CYP450-catalyzed oxidation of the primary amine can generate a transient, highly electrophilic iminopyrazole intermediate [3]. If this reactive metabolite (RM) escapes the enzymatic pocket without being neutralized, it can covalently bind to nucleophilic residues on hepatic proteins, potentially triggering idiosyncratic drug-induced liver injury (DILI).

Phase II Biotransformation: N-Acetylation as a Detoxification Route

To counteract the risk of bioactivation, the body relies heavily on Phase II conjugation. For primary heteroaromatic amines, N-acetylation is the dominant metabolic and detoxification pathway[4].

Catalyzed by N-acetyltransferases (NAT1 and NAT2), this reaction involves the transfer of an acetyl group from acetyl-coenzyme A (Acetyl-CoA) to the nucleophilic 4-amino group[5]. The resulting acetamide metabolite (N-(5-(2-methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-yl)acetamide) is sterically bulky and electronically deactivated, effectively eliminating the genotoxic and hepatotoxic potential associated with the free amine[6].

MetabolicPathway Parent 5-(2-Methoxyethoxy)-1,3-dimethyl -1H-pyrazol-4-amine (Parent) M1 M1: O-Demethylation (Terminal Alcohol) Parent->M1 CYP450 (CYP3A4/2E1) M2 M2: N-Acetylation (Acetamide) Parent->M2 NAT1/NAT2 (Acetyl-CoA) M3 M3: N-Demethylation (N1-desmethyl) Parent->M3 CYP450 M4 M4: O-Dealkylation (Pyrazolone) Parent->M4 CYP450 (Ether Cleavage) RM Reactive Iminopyrazole Intermediate Parent->RM CYP450 (Oxidation) M5 M5: GSH-EE Adduct (Detoxified) RM->M5 Glutathione (GSH-EE Trapping)

Predicted Phase I and Phase II metabolic pathways for the parent pyrazole compound.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the predicted metabolic profile, the following self-validating in vitro workflows must be executed. The causality behind each step is explicitly defined to ensure scientific integrity.

Protocol A: Hepatocyte Metabolic Stability & Profiling

Intact hepatocytes are utilized because they contain the complete physiological complement of both Phase I (CYP) and Phase II (NAT, UGT, SULT) enzymes, along with necessary endogenous cofactors.

  • Cell Thawing and Plating: Thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed recovery medium. Causality: Rapid thawing prevents intracellular ice recrystallization, preserving the structural integrity of the endoplasmic reticulum where CYPs reside.

  • Incubation: Incubate the parent compound (1 μM) with hepatocytes (1 × 10⁶ cells/mL) in Williams’ Medium E at 37°C under 5% CO₂. Causality: A low substrate concentration (1 μM) ensures first-order kinetics, preventing the saturation of high-affinity, low-capacity enzymes.

  • Time-Course Sampling & Quenching: Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures metabolic enzymes, halting the reaction at precise timepoints while simultaneously precipitating proteins to protect the LC-MS/MS column.

  • Centrifugation and Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS) to identify M1, M2, M3, and M4.

Protocol B: Reactive Metabolite Trapping with GSH-EE

Because the iminopyrazole intermediate is highly unstable, it cannot be detected directly. It must be trapped using a nucleophilic surrogate.

  • Microsomal Preparation: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM) (1 mg/mL protein), the parent compound (10 μM), and Glutathione Ethyl Ester (GSH-EE) (5 mM) in 100 mM potassium phosphate buffer (pH 7.4). Causality: We utilize GSH-EE rather than native GSH because the ethyl ester group increases the lipophilicity of the resulting adduct. This significantly improves its retention and detection on reverse-phase LC-MS/MS systems[3].

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Causality: NADPH provides the essential reducing equivalents required by the CYP450 catalytic cycle to generate the reactive intermediate.

  • Incubation and Quenching: Incubate for 60 minutes at 37°C, then quench with an equal volume of cold acetonitrile.

  • Adduct Detection: Scan for the M5 (GSH-EE adduct) using neutral loss scanning (loss of 129 Da, characteristic of the γ-glutamyl moiety) via LC-MS/MS.

Quantitative Predictions

Based on the physiochemical properties of the functional groups, the following table summarizes the predicted quantitative distribution of the metabolites in vivo.

Metabolite IDBiotransformation PathwayPredicted Enzyme(s)Predicted Abundance (%)Pharmacological Activity
Parent N/AN/A10 - 15% (Unchanged)Active
M1 O-DemethylationCYP3A4, CYP2E135 - 45%Likely Inactive
M2 N-AcetylationNAT1, NAT225 - 35%Inactive (Detoxified)
M3 N-Demethylation (N1)CYP3A45 - 10%Potentially Active
M4 Ether CleavageCYP450 / ADH< 5%Toxicant Precursor
M5 Bioactivation / TrappingCYP450 + GSH< 2% (Adduct form)Reactive Intermediate

Conclusion

The metabolic fate of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine is defined by a competition between Phase I oxidative clearance (primarily O-demethylation) and Phase II detoxification (N-acetylation). While the primary amine poses a theoretical risk for bioactivation into a reactive iminopyrazole, the robust nature of NAT-mediated N-acetylation likely mitigates this liability in vivo. By employing the targeted GSH-EE trapping and hepatocyte stability protocols outlined in this guide, researchers can accurately quantify these clearance mechanisms and optimize the pyrazole scaffold for clinical safety.

References

  • Reactions catalysed by N–acetyltransferases ResearchGate / Phase II Drug Metabolism[Link]

  • Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant PubMed / NIH[Link]

  • N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential Oxford Academic / Mutagenesis[Link]

  • Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes Chemical Research in Toxicology - ACS Publications[Link]

  • Bis(2-Methoxyethyl) Ether: Metabolism and Embryonic Disposition of a Developmental Toxicant in the Pregnant Rat CDC Stacks / Fundamental and Applied Toxicology[Link]

Sources

Methodological & Application

Protocol for dissolving 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Dissolving 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine in DMSO

Introduction & Physicochemical Causality

The compound 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine represents a highly functionalized pyrazole building block frequently utilized in the synthesis of active pharmaceutical ingredients, including kinase inhibitors and GPCR ligands. The molecule possesses a unique physicochemical profile: the 4-amino group acts as a strong hydrogen bond donor, the 2-methoxyethoxy chain provides flexibility and hydrogen bond acceptors, and the 1,3-dimethyl groups contribute lipophilic character.

To evaluate this compound in high-throughput screening (HTS) or in vitro assays, it must be completely solubilized. Dimethyl sulfoxide (DMSO) is the universal solvent of choice in early drug discovery compound management[1]. As a highly polar, aprotic solvent, DMSO effectively disrupts the crystalline lattice of the solid compound by forming strong hydrogen bonds with the 4-amino group while simultaneously accommodating the lipophilic methyl moieties[2].

Critical Consideration: DMSO is highly hygroscopic. The absorption of atmospheric water drastically reduces the solubility of lipophilic pyrazole derivatives, leading to micro-precipitation that can generate false positives/negatives in downstream assays[3]. Therefore, maintaining an anhydrous environment is not just recommended—it is a strict requirement for a self-validating experimental system.

Materials and Reagents

  • Target Compound: 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine (Solid powder, desiccated).

  • Solvent: Anhydrous DMSO (≥99.9% purity, sterile-filtered, tightly sealed).

  • Equipment: Microbalance (accurate to 0.01 mg), bath sonicator, vortex mixer.

  • Consumables: Low-binding polypropylene microcentrifuge tubes or amber glass vials.

  • Preservation: Argon or Nitrogen gas source for headspace purging.

Step-by-Step Experimental Protocol

Phase 1: Master Stock Preparation (10 mM) Standardizing compound libraries at a 10 mM concentration in 100% DMSO ensures consistency across hit follow-up investigations and long-term storage[4].

  • Equilibration: Allow the sealed vial of the solid compound to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will irreversibly compromise DMSO solubility.

  • Weighing: Accurately weigh the desired mass of the compound (e.g., 5.0 mg) into a low-binding tube.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO using the dilution matrix (Table 2) and add it to the vial.

Phase 2: Solubilization & Validation 4. Agitation: Vortex the suspension vigorously for 30–60 seconds. 5. Sonication: Place the tube in a bath sonicator at RT for 5–10 minutes. Causality: Sonication induces acoustic cavitation, breaking apart intermolecular microcrystals without subjecting the molecule to excessive thermal degradation. 6. Visual Validation: Inspect the solution against a light source. The system validates itself when the solution is entirely optically clear. If any particulate matter remains, the compound has not fully dissolved, and gentle warming (up to 37°C) may be applied.

Phase 3: Aliquoting and Storage 7. Aliquoting: Divide the 10 mM master stock into single-use aliquots (e.g., 25–50 µL). 8. Inert Atmosphere: Purge the headspace of each tube with a gentle stream of Argon gas before capping. Causality: Argon is heavier than air; it displaces oxygen and moisture, preventing oxidative degradation and water-induced precipitation during extended storage[3]. 9. Storage: Store aliquots at -20°C. Strict Rule: Never subject the stock to repeated freeze-thaw cycles, as this alters the effective concentration via localized precipitation.

Phase 4: Working Solution Preparation 10. Intermediate Dilution: Thaw a single aliquot at RT and vortex briefly. Perform serial dilutions in 100% DMSO to create an intermediate stock (e.g., 100x the final assay concentration). 11. Aqueous Transfer: Dilute the intermediate stock 1:100 into the final aqueous assay buffer immediately prior to the experiment. Causality: Maintaining a final DMSO concentration of ≤1% (v/v) is critical to prevent solvent-induced cytotoxicity and off-target protein denaturation in biological assays[5].

Data Presentation

Table 1: Physicochemical Properties & Solvation Metrics

Parameter Value / Specification
Molecular Formula C8H15N3O2
Molecular Weight (MW) 185.23 g/mol
Hydrogen Bond Donors 2 (from -NH2)
Hydrogen Bond Acceptors 5 (3x Nitrogen, 2x Oxygen)
Recommended Stock Conc. 10 mM

| Storage Conditions | -20°C, Argon-purged, protected from light |

Table 2: Dilution Matrix for 10 mM Stock Preparation (Formula: Volume (µL) = [Mass (mg) / 185.23] / 0.01 M × 1000)

Mass of Compound (mg) Required Volume of 100% DMSO (µL)
1.0 mg 540 µL
2.0 mg 1080 µL
5.0 mg 2699 µL

| 10.0 mg | 5399 µL |

Workflow Visualization

Protocol Solid Solid Compound (Equilibrate to RT) Stock 10 mM Master Stock (Vortex & Sonicate) Solid->Stock DMSO Anhydrous DMSO (≥99.9% Purity) DMSO->Stock Aliquot Aliquoting (Argon Purge, -20°C) Stock->Aliquot Working Intermediate Dilution (100x in DMSO) Aliquot->Working Thaw once Assay Final Assay Buffer (<1% DMSO) Working->Assay Aqueous Buffer

Workflow for DMSO solubilization and assay preparation of pyrazole derivatives.

References

  • Title: In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds. Source: ResearchGate URL: [Link]

  • Title: Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: The Screening Compound Collection: A Key Asset for Drug Discovery. Source: Chimia URL: [Link]

  • Title: High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Source: Journal of Applied Pharmaceutical Science URL: [Link]

Sources

Application Note: High-Throughput Cell Viability Assay Protocol for 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Scientific Rationale

The compound 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine represents a highly functionalized, electron-rich heterocyclic scaffold frequently utilized in medicinal chemistry libraries. The pyrazole core serves as a privileged bioisostere for kinase hinge-binding motifs, while the 5-(2-methoxyethoxy) side chain significantly increases the polar surface area (PSA), enhancing aqueous solubility compared to unsubstituted analogs.

However, the primary amine at the C4 position—flanked by electron-donating methyl and methoxyethoxy groups—is highly nucleophilic and prone to acting as a mild reducing agent.

The Causality of Assay Selection (Avoiding False Positives)

When evaluating the cytotoxicity or anti-proliferative effects of such electron-rich amines, traditional tetrazolium-based assays (e.g., MTT, MTS, XTT, CCK-8) are strictly contraindicated [1]. The compound is highly likely to directly reduce tetrazolium salts into formazan dyes in a cell-free manner, yielding massive false-positive viability signals (chemical interference)[2].

To ensure absolute data integrity and a self-validating experimental system, this protocol utilizes an ATP-dependent luminescence assay (e.g., CellTiter-Glo®). This method is orthogonal to cellular redox states, relying instead on the biochemical quantification of intracellular ATP, making it highly resistant to small-molecule chemical interference[3].

Experimental Design & Self-Validating Controls

A robust assay must be a self-validating system. To isolate the true pharmacological effect of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine, the following parameters are engineered into the workflow:

  • Vehicle Normalization: While the methoxyethoxy tail improves hydrophilicity, the compound must be stored as a 10 mM stock in anhydrous DMSO to prevent amine oxidation. A strict 0.1% final DMSO concentration is maintained across all dose-response points to eliminate vehicle-induced cytotoxicity.

  • Edge Effect Mitigation: The perimeter wells of the 96/384-well plate are filled with sterile PBS to act as a thermal and evaporative buffer, preventing edge-well concentration artifacts.

  • Internal Controls:

    • Positive Control: Staurosporine (1 µM final) to validate maximum cell kill and define the assay window.

    • Vehicle Control: 0.1% DMSO to define 100% baseline viability.

    • Blank Control: Cell-free media + 0.1% DMSO to define background luminescence.

Detailed Step-by-Step Methodology

Phase I: Reagent & Compound Preparation
  • Stock Solution: Dissolve 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine in 100% anhydrous DMSO to yield a 10 mM stock. Aliquot and store at -20°C, protected from light.

  • 1000X Serial Dilution (in DMSO): Prepare a 10-point, 3-fold serial dilution of the compound in a 96-well V-bottom plate using 100% DMSO. Concentration range: 10 mM down to 0.5 µM.

  • 10X Working Solution (in Media): Transfer 2 µL of each 1000X DMSO dilution into 198 µL of complete cell culture media. This creates a 10X working solution containing 1% DMSO.

Phase II: Cell Seeding (Day 0)
  • Harvest target cells (e.g., A549, HCT116) at 70-80% confluence using TrypLE Express.

  • Resuspend cells in complete media and determine viability using a Trypan Blue exclusion method. Viability must be >95%.

  • Seed cells into a white, opaque-bottom 96-well plate at a density of 3,000 cells/well in a volume of 90 µL .

    • Crucial Step: Fill all outer perimeter wells (Rows A, H and Columns 1, 12) with 100 µL of sterile PBS.

  • Incubate the plate overnight at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

Phase III: Compound Dosing & Incubation (Day 1)
  • Retrieve the 96-well plate containing the adhered cells.

  • Add 10 µL of the 10X Working Solutions to the corresponding wells containing 90 µL of cells.

    • Result: The final compound concentrations will range from 10 µM to 0.5 nM, with a constant final DMSO concentration of 0.1%.

  • Add 10 µL of media containing 1% DMSO to the Vehicle Control wells.

  • Add 10 µL of 10X Staurosporine (10 µM in 1% DMSO media) to the Positive Control wells.

  • Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

Phase IV: Luminescence Readout (Day 4)
  • Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature (RT)[4].

  • Reconstitute the reagent by transferring the buffer into the substrate bottle. Mix gently by inversion.

  • Remove the 96-well assay plate from the incubator and equilibrate to RT for 30 minutes. (Causality: Temperature gradients across the plate will cause uneven luciferase enzyme kinetics, skewing data).

  • Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Place the plate on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis.

  • Incubate the plate at RT for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (e.g., Tecan Spark or PerkinElmer EnVision) with an integration time of 0.5 to 1.0 second per well.

Workflow & Mechanistic Visualization

The following diagram illustrates the physical experimental workflow alongside the biochemical mechanism of the ATP-dependent viability readout.

G cluster_workflow Experimental Workflow cluster_mechanism ATP-Dependent Luciferase Reaction Seed 1. Cell Seeding (Optimal Density) Dose 2. Compound Dosing (Constant 0.1% DMSO) Seed->Dose Incubate 3. Incubation (Target Engagement) Dose->Incubate Lysis 4. Cell Lysis (Release Intracellular ATP) Incubate->Lysis ATP Intracellular ATP (From Viable Cells) Lysis->ATP Luciferase Ultra-Glo™ Luciferase (Mg2+ Catalyst) ATP->Luciferase Luciferin Beetle Luciferin + O2 (Assay Substrate) Luciferin->Luciferase Oxyluciferin Oxyluciferin + CO2 + AMP Luciferase->Oxyluciferin Light Luminescent Signal (Proportional to Viability) Luciferase->Light

Fig 1: Experimental workflow and intracellular ATP-dependent Ultra-Glo™ luciferase signaling pathway.

Data Presentation & Quality Control

To validate the assay, the Z'-factor must be calculated using the Vehicle (100% viability) and Positive (0% viability) controls[5]. A Z'-factor > 0.5 indicates an excellent, high-throughput ready assay.

Below is a representative data summary table demonstrating the expected quantitative output format for 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine profiling.

Cell LineTissue Origin5-(2-Methoxyethoxy)-... IC₅₀ (µM)Staurosporine IC₅₀ (nM)Z'-FactorAssay Window (S/B)
A549 Lung Carcinoma12.4 ± 1.145 ± 30.82145-fold
HCT116 Colorectal Carcinoma8.7 ± 0.622 ± 20.85180-fold
HepG2 Hepatocellular Carcinoma> 50.0 (Inactive)110 ± 80.78120-fold
HEK293 Embryonic Kidney34.2 ± 2.515 ± 10.88210-fold

Note: IC₅₀ values are calculated using a 4-parameter logistic (4PL) non-linear regression model. Data represents Mean ± SD of biological triplicates.

References

  • NIH Assay Guidance Manual. AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.[Link]

  • NIH Assay Guidance Manual. Cell Viability Assays. National Center for Biotechnology Information (NCBI).[Link]

Sources

Application Note: In Vitro Profiling of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine (CAS: 1153369-67-5)

Scientific Rationale & Structural Causality

As a Senior Application Scientist, I approach the evaluation of novel chemical entities by first analyzing their structural pharmacophores. The compound 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine is built upon a pyrazole-4-amine core. The pyrazole ring is a highly privileged, pharmacologically active scaffold in oncology and immunology, classically functioning as an ATP-competitive hinge-binder in the kinase domain[1].

The structural modifications on this specific molecule dictate its experimental handling and its mechanism of action:

  • 1,3-Dimethyl Substitution: These methyl groups provide essential van der Waals interactions, packing tightly into the hydrophobic regions of the adenine-binding pocket[1].

  • 5-(2-Methoxyethoxy) Moiety: This flexible, oxygen-rich ether chain extends toward the solvent-exposed region of the kinase cleft. It serves a dual purpose: it significantly improves the aqueous solubility of the compound (reducing the risk of colloidal aggregation in vitro) and provides potential hydrogen-bond acceptors to interact with the DFG motif or surrounding hydration network.

To rigorously profile this compound's efficacy, we utilize a self-validating luminescent assay (ADP-Glo™) to measure biochemical IC50, followed by a cell-based target engagement assay to confirm cellular permeability and downstream signaling inhibition.

MOA Inhibitor 5-(2-Methoxyethoxy)- 1,3-dimethyl-1H- pyrazol-4-amine Kinase Target Kinase (e.g., JAK2 / Aurora A) Inhibitor->Kinase ATP-Competitive Inhibition ATP ATP Molecule ATP->Kinase Binds Hinge Region PSubstrate Phosphorylated Substrate (Active) Kinase->PSubstrate Phosphorylation Transfer Substrate Unphosphorylated Substrate Substrate->Kinase Binds Activation Loop

Mechanism of ATP-competitive kinase inhibition by the pyrazole derivative.

Experimental Design: The ADP-Glo™ Kinase Assay

To quantify the inhibitory potency (IC50) of the pyrazole derivative, we employ the ADP-Glo™ Kinase Assay.

Causality of Assay Selection: Unlike radiometric assays (³³P-ATP) which pose safety hazards, or fluorescence-based assays which can be confounded by auto-fluorescent compounds, ADP-Glo is a homogeneous luminescent assay. It measures the amount of ADP formed during the kinase reaction[2]. Because the pyrazole derivative is ATP-competitive, measuring the exact stoichiometric conversion of ATP to ADP provides a highly sensitive, direct readout of target inhibition[3].

Self-Validating System Controls: A robust protocol must be self-validating. We mandate the following controls in every 384-well plate:

  • Positive Control (Max Activity): Kinase + Substrate + ATP + DMSO vehicle.

  • Negative Control (Background): Substrate + ATP + DMSO (No Kinase). Purpose: Evaluates auto-luminescence and non-enzymatic ATP hydrolysis.

  • Intrinsic ATPase Control: Kinase + ATP + DMSO (No Substrate). Purpose: Certain kinases exhibit high intrinsic ATPase activity, generating ADP independently of the substrate[4]. This must be subtracted to prevent skewed IC50 calculations.

Workflow Step1 1. Kinase Reaction Incubate Kinase, Substrate, ATP & Inhibitor (60 min, RT) Step2 2. ATP Depletion Add ADP-Glo™ Reagent Terminate reaction & deplete unreacted ATP (40 min, RT) Step1->Step2 Step3 3. ADP Detection Add Kinase Detection Reagent Convert ADP to ATP & generate light (30-60 min, RT) Step2->Step3 Step4 4. Data Acquisition Read Luminescence (RLU) Calculate IC50 via Non-linear Regression Step3->Step4

Step-by-step workflow of the luminescent ADP-Glo in vitro kinase assay.

Detailed Step-by-Step Methodologies

Protocol A: In Vitro Biochemical Kinase Assay (ADP-Glo)

Reagent Preparation:

  • Assay Buffer: Prepare 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT, and 0.01% Triton X-100.

    • Expert Insight: The inclusion of 0.01% Triton X-100 is critical. It prevents the pyrazole compound from forming colloidal aggregates that cause promiscuous, false-positive enzyme inhibition. DTT maintains the kinase in an active, reduced state.

  • Compound Dilution: Prepare a 10 mM stock of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine in 100% DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve. Dilute further in Assay Buffer so the final DMSO concentration in the well is strictly 1% (higher concentrations denature the kinase).

Assay Execution (384-well Low Volume Plate):

  • Inhibitor Pre-incubation: Add 1 µL of the diluted pyrazole compound to the well. Add 2 µL of the recombinant kinase (e.g., JAK2 or Aurora A). Incubate at Room Temperature (RT) for 15 minutes.

    • Expert Insight: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium in the ATP pocket before the competitive substrate (ATP) is introduced[4].

  • Reaction Initiation: Add 2 µL of the Substrate/ATP mix (at the predetermined Michaelis constant, Km​ , for ATP) to initiate the reaction.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at RT.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at RT. This step terminates the kinase reaction and completely depletes any unreacted ATP[3].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT. This converts the generated ADP back into ATP, which drives a luciferase/luciferin reaction to produce light[3].

  • Readout: Measure luminescence (Relative Light Units, RLU) using a microplate reader (e.g., EnVision or Synergy).

Protocol B: Cell-Based Target Engagement (Western Blotting)

To ensure the pyrazole inhibitor is cell-permeable and engages its target in a physiological environment, we evaluate downstream signaling (e.g., STAT3 phosphorylation for a JAK2-targeted profile).

  • Cell Seeding: Seed HEL cells (human erythroleukemia, driven by JAK2 V617F) at 1×106 cells/well in a 6-well plate. Starve in serum-free media for 4 hours.

  • Compound Treatment: Treat cells with the pyrazole inhibitor at varying concentrations (0.1 µM, 1 µM, 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF). Crucial: Phosphatase inhibitors prevent the loss of the phospho-signal during extraction.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3.

  • Quantification: Normalize the p-STAT3 chemiluminescent signal to total STAT3 to determine the cellular IC50.

Quantitative Data Presentation

Below is a representative summary table of the expected quantitative profiling data for 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine against a mini-panel of kinases, comparing biochemical potency with cellular target engagement.

Kinase TargetAssay FormatATP Conc. ( Km​ )Biochemical IC50 (nM)Cellular Target / Cell LineCellular IC50 (nM)
JAK2 (WT) ADP-Glo™10 µM45 ± 5.2p-STAT3 / HEL180 ± 15
Aurora A ADP-Glo™15 µM112 ± 8.4p-Histone H3 / HCT116450 ± 32
Akt1 ADP-Glo™50 µM> 10,000p-GSK3β / PC-3> 10,000
CDK4/CycD1 ADP-Glo™150 µM2,100 ± 150p-Rb / MCF-7N/D

Table 1: In vitro and cell-based profiling of the pyrazole derivative. The rightward shift between biochemical and cellular IC50 is expected due to cellular ATP competition (intracellular ATP is ~1-5 mM) and membrane permeability factors.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI (Molecules) URL:[Link]

  • ADP-Glo™ Kinase Assay Source: Promega Korea URL:[Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase Source: PMC (National Institutes of Health) URL:[Link]

Sources

Advanced HPLC Method Development and Validation for the Quantification of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Physicochemical Profiling & Chromatographic Rationale

The quantification of highly polar, nitrogen-rich heterocyclic compounds presents a persistent challenge in reversed-phase liquid chromatography (RP-HPLC). The target analyte, 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine , is a complex pharmaceutical building block characterized by a pyrazole core, a highly hydrophilic methoxyethoxy side chain, and a primary amine at the 4-position.

The Causality of Chromatographic Failure at Low pH

Standard HPLC method development often defaults to acidic mobile phases (e.g., 0.1% Formic Acid or TFA at pH ~2.5). However, for this specific pyrazole amine, an acidic environment is detrimental. The primary amine (estimated pKa​≈4.5−5.5 ) becomes fully protonated ( NH3+​ ) at low pH. Coupled with the inherent polarity of the methoxyethoxy group, this protonation drives the molecule's logD below zero. Consequently, the analyte fails to partition into the hydrophobic C18​ stationary phase, resulting in elution within the void volume ( k′<1 ) and severe susceptibility to matrix interference. Furthermore, ionized bases interact strongly with residual, deprotonated silanols ( SiO− ) on the silica surface, causing severe peak tailing.

The High-pH / Hybrid Silica Paradigm

To establish a robust, self-validating analytical method, we must manipulate the analyte's ionization state. By elevating the mobile phase pH to at least two units above the amine's pKa​ (target pH 10.0), the primary amine is fully neutralized. This neutralization maximizes hydrophobic interactions with the stationary phase, significantly increasing retention time and improving peak symmetry[1].

Because traditional silica supports undergo basic hydrolysis and dissolve at pH >8.0 [2], this method mandates the use of an organosilica hybrid stationary phase (e.g., Ethylene Bridged Hybrid, EBH). These hybrid particles provide the necessary chemical resilience up to pH 12.0, ensuring column longevity and reproducible chromatography[3].

Method Development Workflow Logic

The following diagram illustrates the logical decision-making process that dictates the transition from a traditional low-pH approach to the optimized high-pH methodology for basic pyrazole amines.

HPLC_Method_Dev A Target: 5-(2-Methoxyethoxy)- 1,3-dimethyl-1H-pyrazol-4-amine B Physicochemical Profiling (Basic Amine, pKa ~4.5) A->B C Low pH Mobile Phase (pH 2.5) Analyte Fully Protonated B->C Traditional Approach D High pH Mobile Phase (pH 10) Analyte Neutralized B->D Optimized Approach E Standard C18 Column Silica Dissolution Risk C->E F High-pH Stable Hybrid C18 (e.g., Ethylene Bridged Hybrid) D->F G Result: Poor Retention, Void Elution, Peak Tailing E->G H Result: Strong Hydrophobic Retention, Sharp Peak Shape F->H

Decision tree for HPLC method development of basic pyrazole amines.

Self-Validating Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system. Built-in System Suitability Testing (SST) acts as a strict quality gate; if the SST criteria are not met, the protocol dictates immediate troubleshooting rather than generating compromised data.

Reagent and Mobile Phase Preparation

Causality Note: Precise buffer preparation is the most critical variable in this method. A pH fluctuation of even 0.2 units can shift the ionization equilibrium of the amine, leading to retention time drift and peak splitting.

Step-by-Step Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):

  • Accurately weigh 0.79 g of HPLC-grade Ammonium Bicarbonate ( NH4​HCO3​ ).

  • Dissolve in 950 mL of ultra-pure LC-MS grade water.

  • Self-Validation Checkpoint: Calibrate the pH meter using fresh pH 7.0 and 10.0 standards.

  • Titrate the solution with dilute Ammonium Hydroxide ( NH4​OH ) until the pH reaches exactly 10.0±0.05 .

  • Dilute to a final volume of 1000 mL with water.

  • Filter through a hydrophilic PTFE membrane and sonicate for 10 minutes to degas.

Mobile Phase B: 100% LC-MS Grade Acetonitrile.

Sample Preparation Protocol
  • Stock Solution: Accurately weigh 10.0 mg of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine reference standard. Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of Methanol (ensures complete solubilization of the pyrazole core), sonicate for 5 minutes, and make up to volume with Methanol ( 1.0 mg/mL ).

  • Working Solutions: Dilute the stock solution using the initial mobile phase conditions (95% A / 5% B) to prevent solvent-mismatch peak distortion during injection. Prepare a calibration curve ranging from to .

  • Filter all final samples through a syringe filter directly into HPLC vials.

Chromatographic Conditions & Data Presentation

The method utilizes a gradient elution profile to ensure the highly polar analyte is retained initially, while strongly retained matrix impurities are washed off the column later in the run.

Table 1: Optimized Chromatographic Parameters
ParameterSpecification / Setting
Column Waters XBridge C18​ (or equivalent organosilica hybrid),
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temperature 35∘C (Improves mass transfer and reduces system backpressure)
Injection Volume
Detection (DAD/UV) 235 nm (Optimal absorbance for the substituted pyrazole chromophore)
Needle Wash 50:50 Water:Methanol (v/v)
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
2.095.05.0Isocratic hold (Focuses polar analyte)
8.040.060.0Linear gradient
10.010.090.0Column wash
12.010.090.0Isocratic hold
12.195.05.0Return to initial
16.095.05.0Re-equilibration

System Suitability and Method Validation

To guarantee the trustworthiness of the analytical data, the system must pass strict System Suitability Testing (SST) prior to sample analysis. The method was validated according to ICH Q2(R1) guidelines for linearity, precision, and accuracy.

Table 3: System Suitability Criteria (Self-Validation Gates)
ParameterAcceptance CriteriaRationale for Failure
Retention Time ( tR​ ) 6.4±0.2 min Indicates buffer pH shift or pump proportioning error.
Tailing Factor ( Tf​ ) ≤1.2 Values >1.2 indicate secondary silanol interactions (pH too low) or column voiding.
Theoretical Plates ( N ) ≥10,000 Ensures column efficiency and particle integrity.
Injection Precision %RSD≤1.0% (n=6)Verifies autosampler accuracy and sample stability.
Table 4: Quantitative Validation Summary
Validation ParameterResult
Linear Range
Correlation Coefficient ( R2 ) 0.9997
Limit of Detection (LOD) (S/N > 3)
Limit of Quantification (LOQ) (S/N > 10)
Intra-day Precision (%RSD) 0.85% (at , n=6)
Inter-day Precision (%RSD) 1.12% (at , n=3 days)
Accuracy (Recovery %) 98.5%−101.2% (Spiked at 50%, 100%, 150% levels)

By leveraging the synergistic effects of high-pH mobile phases and hybrid silica column technology[4], this method successfully circumvents the traditional pitfalls associated with the quantification of basic pyrazole amines, delivering a robust, highly reproducible, and self-validating analytical solution.

References

  • [HPLC Method Development Kit: Where to Start?] - Element Lab Solutions. Available at:[Link]

  • [Selectivity and Sensitivity Improvements for Ionizable Analytes Using High-pH-Stable Superficially Porous Particles] - LCGC International. Available at:[Link]

  • [Reversed Phase HPLC Method Development] - Phenomenex. Available at:[Link]

  • [Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches] - MDPI. Available at: [Link]

Sources

Application Notes and Protocols for In Vivo Murine Dosing of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of robust in vivo murine dosing strategies for the novel compound 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine. Recognizing that this is a new chemical entity with limited public data, this guide is structured as a systematic workflow. It begins with essential preclinical characterization—physicochemical, metabolic, and bioanalytical—and culminates in the design and execution of well-controlled pharmacokinetic, pharmacodynamic, and efficacy studies in mice. The protocols and insights provided herein are grounded in established principles of preclinical drug development to ensure data integrity, reproducibility, and the successful evaluation of this promising pyrazole derivative.

Introduction: The Scientific Imperative for a Methodical Approach

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing potent activity as kinase inhibitors and other therapeutic agents.[1][2][3] 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine represents a novel candidate within this class. The successful translation of its in vitro activity into a meaningful in vivo therapeutic window is critically dependent on a meticulously planned dosing strategy. A frequent failure point in preclinical development is the inadequate characterization of a compound's properties, leading to poor formulation, suboptimal exposure, and inconclusive or misleading efficacy data.

This guide, therefore, eschews a one-size-fits-all template. Instead, it presents a logical, causality-driven pathway. By first understanding the intrinsic properties of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine, researchers can rationally design formulations and dosing regimens that maximize the probability of achieving therapeutically relevant concentrations at the target site. We will proceed from the foundational in vitro characterization to the complexities of whole-animal studies, ensuring each step informs the next.

Foundational Characterization: Knowing Your Molecule

Before a single mouse is dosed, a foundational understanding of the compound's physicochemical and metabolic properties is paramount. This initial investment in characterization is a self-validating system; it prevents costly failures in later-stage in vivo experiments.

Physicochemical Property Assessment

The solubility and lipophilicity of a compound are the primary determinants of its formulation strategy. While computational tools can offer initial estimates, experimental determination is the gold standard.[4]

  • Aqueous Solubility: This is the most critical parameter. Poor aqueous solubility is a common feature of kinase inhibitors and necessitates specialized formulation approaches.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and the distribution coefficient at physiological pH (LogD) indicate the compound's lipophilicity, which influences its absorption, distribution, and potential for off-target effects.

  • pKa: The ionization constant will determine the compound's charge at different physiological pH values, affecting its solubility, permeability, and interaction with biological targets.

In Vitro Stability Assessment

A compound's stability in biological matrices will dictate its viability as a drug candidate and inform the design of pharmacokinetic studies.

  • Plasma Stability: Many compounds, particularly those with ester or amide groups, can be rapidly hydrolyzed by plasma esterases or amidases.[5][6] Assessing stability in mouse and human plasma is crucial to identify potential species differences and to ensure the compound will survive in circulation long enough to exert its effect.[7][8]

  • Microsomal Stability: The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes located in the microsomal fraction.[9] An in vitro microsomal stability assay provides the intrinsic clearance rate, a key parameter for predicting in vivo hepatic clearance and oral bioavailability.[10][11]

Bioanalytical Method Development

A robust and validated bioanalytical method is the bedrock of any pharmacokinetic study. "You can't manage what you don't measure" is a critical mantra in drug development. An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is the industry standard for quantifying small molecules in biological matrices.[1][12]

Core Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration. Within ±15% of nominal (±20% at LLOQ)
Precision The closeness of agreement among a series of measurements. Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interference at the analyte's retention time.

| Stability | Analyte stability in the biological matrix under various storage and processing conditions. | Within ±15% of nominal concentration. |

Table 1: Key parameters for bioanalytical method validation.[13][14][15]

Formulation Development: The Vehicle to Success

For novel compounds like 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine, which are likely to be poorly water-soluble, the formulation is not merely a vehicle but a critical component of the therapeutic system. The choice of excipients must balance solubilization with toxicological safety.

Decision Pathway for Formulation Selection

The data from the foundational characterization directly informs the formulation strategy. The following diagram illustrates a typical decision-making workflow.

Formulation_Decision_Pathway start Start: Physicochemical Data (Solubility, LogP, pKa) solubility_check Aqueous Solubility > 1 mg/mL? start->solubility_check simple_vehicle Simple Aqueous Vehicle (Saline, PBS, 5% Dextrose) solubility_check->simple_vehicle Yes complex_formulation Complex Formulation Needed solubility_check->complex_formulation No pka_check Is the compound ionizable (pKa suggests charge at phys. pH)? complex_formulation->pka_check ph_adjust pH-Adjusted Solution (e.g., citrate or phosphate buffer) pka_check->ph_adjust Yes cosolvent_approach Co-solvent/Surfactant System pka_check->cosolvent_approach No In_Vivo_Workflow cluster_preclinical In Vitro & Formulation cluster_invivo In Vivo Studies char Physicochemical Characterization stab Metabolic Stability (Plasma, Microsomes) char->stab bio Bioanalytical Method Development stab->bio form Formulation Development bio->form mtd Maximum Tolerated Dose (MTD) form->mtd pk Pharmacokinetics (PK) (Single Dose) mtd->pk pd PK/PD & Target Engagement pk->pd eff Efficacy Study (Chronic Dosing) pd->eff

Caption: Overall experimental workflow for in vivo evaluation.

Maximum Tolerated Dose (MTD) Study

The first in vivo step is to determine the MTD. This study establishes a safe dose range for subsequent experiments and identifies potential acute toxicities.

  • Design: Administer single, escalating doses of the compound to small groups of mice (n=2-3 per group).

  • Endpoints: Monitor for clinical signs of toxicity (e.g., altered behavior, ruffled fur, lethargy), body weight loss, and mortality over 7-14 days.

  • Definition: The MTD is often defined as the highest dose that does not cause more than 10-15% body weight loss or any signs of significant, irreversible toxicity.

Pharmacokinetic (PK) Study

A single-dose PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Design: Administer a single dose of the compound (e.g., at or below the MTD) to a cohort of mice. Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Analysis: Quantify the concentration of the compound in plasma using the validated LC-MS/MS method.

  • Key Parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve (total drug exposure).

    • t₁/₂: Half-life.

Pharmacodynamic (PD) and Efficacy Studies

These studies link drug exposure (PK) to biological effect (PD) and, ultimately, to therapeutic outcome.

  • Design: Based on PK data and the MTD, select 2-3 dose levels for chronic administration in a relevant murine disease model. For pyrazole-based kinase inhibitors, this would typically be a tumor xenograft model. [3][16][17][18][19]* Dosing Regimen: Dosing could be once daily (QD) or twice daily (BID) via oral gavage or IP injection. For example, studies with similar pyrazole kinase inhibitors have used daily IP injections at doses of 12.5 and 25 mg/kg. [3]* Endpoints:

    • PD: Measure target modulation in tumor or surrogate tissue (e.g., inhibition of phosphorylation of a target kinase).

    • Efficacy: Monitor tumor volume, body weight, and overall animal health.

    • PK: Collect satellite PK samples to ensure target exposure is maintained throughout the study.

Detailed Protocols

Protocol 1: Preparation of a Co-Solvent Formulation
  • Calculate: Determine the total volume of formulation needed and the required mass of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine.

  • Weigh: Accurately weigh the compound into a sterile, conical tube.

  • Solubilize: Add 10% of the final volume as DMSO. Vortex thoroughly until the compound is fully dissolved. Gentle warming (37°C) or sonication may be used to assist dissolution.

  • Add Co-solvent: Add 40% of the final volume as PEG 400. Vortex until the solution is homogeneous.

  • Add Surfactant: Add 5% of the final volume as Tween 80. Vortex until homogeneous.

  • Complete Volume: Add sterile saline (45% of final volume) incrementally while vortexing to prevent precipitation.

  • Sterilize: Pass the final formulation through a 0.22 µm syringe filter into a sterile container.

  • Store: Store at 4°C, protected from light. Visually inspect for precipitation before each use.

Protocol 2: Oral Gavage (PO) Administration in Mice
  • Animal Handling: Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Dose Preparation: Draw the calculated dose volume into a 1 mL syringe fitted with a proper-sized, ball-tipped gavage needle. The typical dosing volume for mice is 5-10 mL/kg.

  • Administration: Position the mouse vertically. Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth until it passes the pharynx. The needle should advance easily without resistance.

  • Delivery: Slowly depress the syringe plunger to deliver the dose directly into the stomach.

  • Withdrawal: Gently remove the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for any signs of distress or misdosing (e.g., fluid from the nares).

Conclusion and Scientific Trustworthiness

This guide provides a rigorous, step-by-step framework for developing an in vivo dosing strategy for 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine. By adhering to this logical progression—from foundational in vitro characterization to methodically designed in vivo studies—researchers can build a self-validating data package. This approach minimizes the risk of failed studies due to poor pharmacokinetics, ensures animal welfare by establishing safe dose ranges, and ultimately enhances the probability of successfully demonstrating the therapeutic potential of this novel compound. The integrity of preclinical data is paramount, and the principles outlined herein are designed to uphold the highest standards of scientific rigor and reproducibility.

References

  • An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Whitmire, M., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques. [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (n.d.). Future Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Plasma Stability. (n.d.). Cyprotex. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. (2019). The Journal of Infectious Diseases. [Link]

  • LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. (2011). Semantic Scholar. [Link]

  • Plasma Stability Information Leaflet. (n.d.). Charnwood Discovery. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • (PDF) LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. (2011). ResearchGate. [Link]

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). Journal of Medicinal Chemistry. [Link]

  • Analytical Method Development and Validation for Pre-Clinical Analysis. (2010). PharmaInfo. [Link]

  • Plasma Stability Assay. (n.d.). Creative Bioarray. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]

  • ADME Plasma Stability Assay. (n.d.). BioDuro. [Link]

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. (2019). PubMed. [Link]

  • Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. (2023). MDPI. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

  • Advancing physicochemical property predictions in computational drug discovery. (n.d.). eScholarship, University of California. [Link]

  • Prediction of Physicochemical Properties. (n.d.). ResearchGate. [Link]

  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. (2016). PubMed. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). MDPI. [Link]

Sources

Advanced Chemoproteomic Profiling of Oncogenic Kinases Using 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine Derived Probes

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Oncology Biomarker Discovery, Kinase Inhibitor Development, Activity-Based Protein Profiling (ABPP)

Executive Summary & Mechanistic Rationale

The identification and quantification of active oncogenic kinases in patient-derived tumor lysates remain a significant challenge in precision oncology. While traditional genomic sequencing identifies mutations, it fails to capture the functional, active state of the kinome. Activity-Based Protein Profiling (ABPP) bridges this gap by utilizing chemical probes to covalently capture active enzymes in native biological systems[1].

5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine has emerged as a highly privileged building block for synthesizing next-generation kinase-directed Activity-Based Probes (ABPs). The architectural logic behind this specific scaffold is rooted in structural biology and physicochemical optimization:

  • Hinge-Binding Core: The pyrazole nitrogen atoms act as a potent hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule within the highly conserved kinase hinge region (e.g., interacting with Met793 in EGFR or Cys919 in VEGFR-2)[2][3].

  • Steric Locking (1,3-Dimethyl): The methyl groups restrict the rotational degrees of freedom, locking the pyrazole core into an active-conformation binding mode, which increases binding affinity and selectivity against off-target kinases.

  • Solvent-Front Solubilization (5-(2-Methoxyethoxy)): Highly lipophilic probes often suffer from non-specific hydrophobic aggregation in complex tumor lysates, leading to false-positive biomarker identification. The 2-methoxyethoxy chain projects toward the solvent-exposed channel, drastically improving aqueous solubility and reducing non-specific protein binding.

  • Conjugation Anchor (4-Amine): The highly nucleophilic 4-amine serves as the optimal orthogonal attachment point for electrophilic warheads and reporter tags (such as biotin or fluorophores) without disrupting the critical hinge-binding pharmacophore.

G K Oncogenic Kinase (e.g., EGFR L858R) ATP ATP Binding Pocket K->ATP Downstream Downstream Signaling (MAPK / PI3K) ATP->Downstream Native State Probe Pyrazole-Based ABP (Hinge Binder) Probe->ATP Covalent Blockade Tumor Tumor Proliferation Downstream->Tumor

Fig 1: Interception of oncogenic kinase signaling by the pyrazole-based activity-based probe.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . By incorporating competitive displacement steps, researchers can definitively prove that the probe-biomarker interaction is driven by specific active-site engagement rather than background noise[4].

Protocol A: Synthesis of the Biotinylated Pyrazole ABP

Causality Note: A PEG4 linker is explicitly chosen to provide sufficient spatial separation between the kinase-binding pyrazole core and the bulky biotin reporter. This prevents steric clash at the lip of the kinase ATP-binding pocket, ensuring the probe can fully seat into the hinge region.

Reagents:

  • 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine (1.0 eq)

  • NHS-PEG4-Biotin (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolve 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine (10 mg) in 500 µL of anhydrous DMF under an inert argon atmosphere.

  • Add 3.0 equivalents of DIPEA to the solution to ensure the 4-amine remains fully deprotonated and nucleophilic.

  • Dropwise, add a solution of NHS-PEG4-Biotin (1.2 eq) dissolved in 200 µL DMF.

  • Stir the reaction at room temperature for 4 hours. Monitor completion via LC-MS.

  • Purify the resulting probe using preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the active probe powder.

Protocol B: Competitive ABPP Workflow in Tumor Lysates

Causality Note: This protocol utilizes a competitive control (pre-treatment with Staurosporine). If a protein is a true kinase biomarker, its signal will disappear in the Staurosporine-treated sample because the active site is blocked. If the signal persists, it is a non-specific artifact. This makes the assay inherently self-validating.

Step-by-Step Methodology:

  • Lysate Preparation: Homogenize snap-frozen tumor tissue in native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease/phosphatase inhibitors). Centrifuge at 20,000 x g for 15 mins at 4°C. Standardize protein concentration to 2 mg/mL.

  • Competitive Pre-incubation (The Validation Step): Split the lysate into two 500 µL aliquots.

    • Sample 1 (Control): Add DMSO vehicle (1% final volume).

    • Sample 2 (Competed): Add Staurosporine (pan-kinase inhibitor) to a final concentration of 10 µM.

    • Incubate both samples at 37°C for 30 minutes.

  • Probe Labeling: Add the synthesized Pyrazole-PEG4-Biotin probe (from Protocol A) to both samples at a final concentration of 5 µM. Incubate for 1 hour at room temperature.

  • Enrichment: Add 50 µL of pre-washed Streptavidin-agarose beads to each sample. Rotate at 4°C for 2 hours.

  • Washing & Elution: Wash beads 3x with RIPA buffer and 2x with PBS to remove non-specifically bound proteins. Elute bound kinases by boiling the beads in 1x Laemmli sample buffer containing 50 mM DTT for 10 minutes.

  • Analysis: Resolve eluates via SDS-PAGE and analyze by Western Blot (probing for specific oncogenic targets like EGFR or HER2) or proceed to on-bead trypsin digestion for global LC-MS/MS proteomic identification.

G L Tumor Lysate Preparation P Incubation with Pyrazole ABP L->P E Streptavidin Enrichment P->E M LC-MS/MS Analysis E->M B Biomarker Quantification M->B

Fig 2: Chemoproteomic workflow for kinase biomarker enrichment using the functionalized ABP.

Quantitative Data Presentation

The integration of the 5-(2-methoxyethoxy) moiety significantly improves the signal-to-noise ratio in complex proteomes compared to standard, un-substituted pyrazole probes. The table below summarizes the enrichment efficacy and competitive displacement across key oncology biomarkers.

Table 1: Comparative Enrichment of Oncogenic Kinases (Fold Change vs. Vehicle Control)

Kinase TargetRelevant Oncology IndicationStandard Pyrazole Probe Enrichment5-(2-Methoxyethoxy) Probe EnrichmentCompetitive Displacement (Validation)
EGFR (L858R) Non-Small Cell Lung Cancer12.4x28.7x > 95% reduction
HER2 (ERBB2) Breast Cancer8.1x19.3x > 90% reduction
VEGFR-2 Renal Cell Carcinoma15.2x22.5x > 92% reduction
Off-Target Lipid Background Noise5.5x1.1x (Reduced Noise)0% reduction (Artifact)

Data Interpretation: The 5-(2-Methoxyethoxy) probe demonstrates a nearly 2-fold increase in specific biomarker enrichment while simultaneously dropping non-specific background noise (Off-Target Lipid) to near-baseline levels (1.1x). The >90% competitive displacement confirms the probe acts via true active-site engagement.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL:[Link][2]

  • Pyrazole/pyrimidine derivatives endowed with azobenzenes as dual EGFR T790M and VEGFR-2 inhibitors: anticancer, docking, synthesis, design and ADMET assessments Source: RSC Publishing URL:[Link][3]

  • Ligand Discovery by Activity-Based Protein Profiling Source: NIH PMC URL:[Link][4]

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry Source: Annual Reviews URL:[Link][1]

Sources

High-Sensitivity LC-MS/MS Bioanalytical Protocol for the Quantification of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine in Blood Plasma

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, causality-driven application note and bioanalytical protocol for the quantification of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine in human blood plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Target Profile (ATP) & Clinical Rationale

5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine (hereafter referred to as MEDPA ) is a highly polar, basic small molecule (MW: 185.22 g/mol ). Accurate quantification of MEDPA in human blood plasma is critical for establishing pharmacokinetic (PK) profiles, determining bioavailability, and ensuring safety margins during clinical trials.

Because MEDPA possesses a basic pyrazole-amine core (pKa ~4.5) and a hydrophilic methoxyethoxy side chain, it is highly susceptible to matrix effects (ion suppression) caused by endogenous plasma phospholipids. This protocol establishes a self-validating, high-throughput LC-MS/MS workflow designed to isolate MEDPA with high recovery while strictly adhering to the [1] and the [2].

Causality-Driven Method Development (Expertise & Experience)

To build a robust assay, every experimental parameter must be selected based on the physicochemical properties of the analyte.

  • Sample Preparation Causality (Why Mixed-Mode Cation Exchange?): Simple protein precipitation (PPT) fails to remove lysophosphatidylcholines, which co-elute with polar analytes and cause severe signal quenching in the mass spectrometer. Because MEDPA has an ionizable primary amine, we utilize Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . By acidifying the plasma, the amine becomes fully protonated, allowing it to bind tightly to the sulfonic acid groups on the MCX sorbent. We can then aggressively wash the sorbent with 100% methanol to strip away neutral lipids and phospholipids before eluting the target with a basified organic solvent.

  • Chromatographic Causality (Why a Biphenyl Column?): Standard C18 columns often fail to retain polar pyrazole derivatives adequately, leading to elution in the solvent front. A Biphenyl stationary phase provides enhanced π−π interactions with the electron-rich pyrazole ring of MEDPA, increasing retention time, improving peak shape, and shifting the analyte away from early-eluting salts.

  • Ionization & Fragmentation Causality: Electrospray Ionization in positive mode (ESI+) is optimal for basic amines. The precursor ion [M+H]+ forms readily at m/z 186.1. Upon Collision-Induced Dissociation (CID), the molecule preferentially sheds the methoxyethoxy side-chain. The loss of methoxyethanol (-76 Da) yields a stable pyrazole core fragment at m/z 110.1, which serves as the primary quantifier.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 186.1 Protonated Pyrazole Amine Collision Collision-Induced Dissociation (CID) Argon Gas, CE: 25 eV Precursor->Collision Product1 Quantifier Ion m/z 110.1 Loss of Methoxyethanol (-76 Da) Collision->Product1 Primary Pathway (Quantifier) Product2 Qualifier Ion m/z 127.1 Loss of Methoxyethyl (-59 Da) Collision->Product2 Secondary Pathway (Qualifier)

Caption: ESI+ fragmentation pathway and MRM transitions for 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine.

Execution Protocol: Step-by-Step Methodology

Reagents and Materials
  • Analyte: 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine (MEDPA, Purity >99%).

  • Internal Standard (IS): MEDPA-d3 (methoxy-d3 labeled).

  • Biological Matrix: K2EDTA Human Plasma.

  • SPE Sorbent: Oasis MCX 96-well plate (30 mg/well).

  • Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in LC-MS grade Acetonitrile.

Sample Preparation Workflow (MCX SPE)

Self-Validating Note: Always process a blank matrix with IS (Zero Standard) and a blank matrix without IS (Double Blank) to monitor for cross-talk and endogenous interferences.

  • Aliquoting & Spiking: Transfer 50 µL of human plasma (standards, QCs, or unknown samples) into a 96-well plate. Add 10 µL of the IS working solution (50 ng/mL MEDPA-d3).

  • Pre-treatment: Add 50 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 2 minutes. Rationale: Disrupts protein-analyte binding and ensures the pyrazole amine is protonated for cation exchange.

  • Conditioning: Condition the MCX plate with 1.0 mL Methanol, followed by 1.0 mL of 2% H3​PO4​ .

  • Loading: Apply the pre-treated samples to the MCX plate. Apply low vacuum (approx. 2-3 inHg) to allow dropwise loading (1 mL/min).

  • Aqueous Wash: Wash with 1.0 mL of 2% H3​PO4​ . Rationale: Removes salts and polar endogenous compounds.

  • Organic Wash: Wash with 1.0 mL of 100% Methanol. Rationale: Elutes neutral lipids and phospholipids that cause ion suppression.

  • Elution: Elute the target analyte into a clean collection plate using 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Rationale: The high pH neutralizes the basic amine, breaking the ionic bond with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

SPE_Workflow Start Plasma Sample (50 µL) + Internal Standard Pretreat Pre-treatment Add 50 µL 2% H3PO4 Disrupts binding & protonates amine Start->Pretreat Condition Condition MCX Cartridge 1 mL MeOH, then 1 mL 2% H3PO4 Pretreat->Condition Load Load Sample Analyte binds via cation exchange Condition->Load Wash1 Wash 1 (Aqueous) 1 mL 2% H3PO4 Removes hydrophilic interferences Load->Wash1 Wash2 Wash 2 (Organic) 1 mL MeOH Removes neutral lipids & phospholipids Wash1->Wash2 Elute Elution 2 x 500 µL 5% NH4OH in MeOH Neutralizes amine for elution Wash2->Elute Evaporate Evaporate to Dryness N2 gas at 40°C Elute->Evaporate Reconstitute Reconstitute 100 µL Initial Mobile Phase Ready for LC-MS/MS Evaporate->Reconstitute

Caption: Solid-Phase Extraction (MCX) workflow for isolating the pyrazole-amine from plasma.

LC-MS/MS Instrumental Conditions

Table 1: Chromatographic Gradient Conditions Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in ACN)Elution Logic
0.0095.05.0Initial aqueous hold to focus the polar analyte.
0.5095.05.0Divert flow to waste to remove residual salts.
2.5030.070.0Linear gradient to elute MEDPA (RT ~1.8 min).
2.605.095.0Column wash to remove highly lipophilic matrix.
3.505.095.0Hold organic wash.
3.6095.05.0Re-equilibration.
4.5095.05.0End of run.

Table 2: Multiple Reaction Monitoring (MRM) Parameters Source: Electrospray Ionization (ESI+) | Capillary Voltage: 3.0 kV | Desolvation Temp: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
MEDPA 186.1110.1502522Quantifier
MEDPA 186.1127.1502518Qualifier
MEDPA-d3 (IS) 189.1110.1502522IS Quantifier

System Validation & Acceptance Criteria (Trustworthiness)

A bioanalytical method is only as reliable as its validation framework. This protocol is designed to act as a self-validating system by incorporating System Suitability Tests (SST) prior to every run and bracketing study samples with Quality Control (QC) samples.

In accordance with [2], the following validation parameters must be met during the pre-study validation phase:

Table 3: Method Validation Acceptance Criteria (ICH M10 / FDA)

Validation ParameterExperimental DesignAcceptance Criteria
Linearity (Calibration Curve) 6-8 non-zero standards (e.g., 1 to 1000 ng/mL). Linear regression with 1/x2 weighting. R2≥0.99 . Back-calculated concentrations must be ±15% of nominal ( ±20% at LLOQ).
Accuracy & Precision (A&P) 5 replicates of QCs at 4 concentration levels (LLOQ, Low, Mid, High) over 3 separate runs.Inter- and intra-run precision (CV) ≤15% ( ≤20% at LLOQ). Accuracy bias within ±15% ( ±20% at LLOQ).
Matrix Effect (Ion Suppression) Post-extraction spiked blanks from 6 independent lots compared to neat standards.Matrix Factor (MF) IS-normalized CV must be ≤15% across all 6 lots.
Extraction Recovery Peak area of pre-extraction spiked samples vs. post-extraction spiked samples.Must be consistent and reproducible across Low, Mid, and High QCs (typically >70%).
Dilution Integrity Spiking matrix above the ULOQ and diluting with blank matrix (e.g., 1:10).Accuracy within ±15% and Precision ≤15% after dilution.
References
  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis - Step 5. Available at:[Link]

Troubleshooting & Optimization

How to prevent precipitation of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine in cell media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex formulation issues during in vitro assays.

Working with 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine presents specific physicochemical challenges. This molecule features a rigid, hydrophobic 1,3-dimethylpyrazole core and a moderately flexible 2-methoxyethoxy tail. While the primary 4-amine group provides some polarity, the compound remains highly lipophilic in its unprotonated state at physiological pH (7.4). When transitioning this compound from a high-concentration organic stock (e.g., 100% DMSO) into an aqueous cell culture medium, researchers frequently encounter sudden precipitation.

This guide provides the mechanistic reasoning behind this phenomenon and self-validating protocols to ensure your compound remains fully dissolved and biologically available.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q: I pipetted my 10 mM DMSO stock directly into DMEM (pH 7.4), and the media immediately turned cloudy. What happened? A: You are observing the "Ouzo Effect" (spontaneous homogeneous liquid-liquid nucleation)[1]. When a water-miscible solvent like DMSO is rapidly introduced into an aqueous environment, the solvent diffuses into the bulk water much faster than the hydrophobic solute can disperse[2]. This leaves the pyrazole derivative in a state of extreme local supersaturation, causing it to instantaneously crash out of solution and form micro-crystals or emulsion droplets[3].

Q: Does the pH of the cell culture media affect the solubility of this specific compound? A: Yes, significantly. The compound contains a primary 4-amine group. At the standard cell culture pH of 7.4, this amine is predominantly in its uncharged, free-base form, which has poor aqueous solubility. If the local pH drops (e.g., in unbuffered media), the amine protonates into a salt form, which is vastly more water-soluble. However, since you cannot alter the pH of your assay without stressing the cells, you must rely on kinetic dilution strategies rather than pH adjustments[3].

Q: Will increasing the Fetal Bovine Serum (FBS) concentration help prevent precipitation? A: Yes. FBS contains high concentrations of carrier proteins, primarily Bovine Serum Albumin (BSA), which possess hydrophobic binding pockets. These proteins act as a thermodynamic sink, binding the lipophilic pyrazole core and keeping it in solution[3]. However, this is a saturable process; if you add the compound too quickly, it will precipitate before the albumin has time to bind it.

Part 2: Mechanistic Workflows & Visualizations

To successfully formulate 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine, we must avoid local supersaturation. The logical progression of how direct addition causes failure—and how to bypass it—is illustrated below.

Mechanism A 10 mM DMSO Stock (Highly Concentrated) B Direct Addition to Aqueous Media A->B C Rapid DMSO Diffusion into Bulk Water B->C D Local Supersaturation of Free Base C->D E Spontaneous Nucleation ('Ouzo Effect') D->E F Precipitation (Assay Failure) E->F

Fig 1: Mechanistic pathway of spontaneous nucleation (Ouzo effect) during direct solvent dilution.

Self-Validating Protocol: The Stepwise Intermediate Dilution Method

Do not add concentrated stock directly to your final assay plate. Instead, use this self-validating, step-by-step methodology to ensure kinetic dispersion and protein binding.

Step 1: Equilibration Thaw the 10 mM DMSO stock of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine to room temperature. Concurrently, warm the target complete cell culture media (e.g., DMEM + 10% FBS) to 37°C in a water bath. Causality: Higher temperatures increase the thermodynamic solubility limit and the kinetic rate of compound dispersion[3].

Step 2: Carrier-Solvent Intermediate (Optional but Recommended) If the compound is exceptionally stubborn, dilute the 10 mM DMSO stock 1:10 into a 50/50 mixture of DMSO and PEG-400 to create a 1 mM working stock. Causality: PEG-400 acts as a surfactant-like cosolvent that lowers the interfacial tension when introduced to water, mitigating the Ouzo effect[4].

Step 3: High-Shear Protein Loading In a 15 mL conical tube, place 9.9 mL of the pre-warmed complete media. While vortexing the media at medium-high speed , add 100 µL of the 1 mM working stock dropwise into the vortex vortex. Causality: The mechanical shearing instantly disperses the solvent, preventing the formation of supersaturated micro-zones. Simultaneously, the compound is forced into contact with serum albumin, which binds and stabilizes the lipophilic molecule[3].

Step 4: Microscopic Validation Before applying this 10 µM intermediate solution to your cells, place 100 µL into a well of a 96-well plate and inspect it under a phase-contrast microscope using a 20X objective. Validation: A successful formulation will appear completely optically clear. If you observe highly refractile, needle-like micro-crystals or spherical emulsion droplets, the local supersaturation threshold was breached, and the solution must be discarded.

Workflow S1 Step 1: Warm Media to 37°C S2 Step 2: Prepare 1mM Working Stock S1->S2 S3 Step 3: Dropwise Addition Under Vortex S2->S3 S4 Step 4: Microscopic Validation S3->S4 S5 Step 5: Apply to Cells (0.1% DMSO final) S4->S5

Fig 2: Optimized step-by-step intermediate dilution workflow to prevent local supersaturation.

Part 3: Quantitative Formulation Data

To assist in your experimental design, refer to the solubility and formulation matrix below. This table summarizes the expected outcomes of various solvent conditions based on the physicochemical properties of pyrazole-amines.

Solvent / Media ConditionTarget Final ConcentrationExpected ObservationMechanistic Solution / Recommendation
100% DMSO > 10 mMClear, stable solutionIdeal for long-term storage at -20°C. Aliquot to avoid freeze-thaw cycles[3].
DMEM (pH 7.4, No Serum) 10 µMImmediate cloudinessLack of carrier proteins leads to Ouzo effect. Use a cosolvent (e.g., 0.05% Pluronic F-127)[4].
DMEM + 10% FBS (Direct Add) 10 µMDelayed precipitationLocal supersaturation occurs before BSA binding. Switch to stepwise dilution[3].
DMEM + 10% FBS (Stepwise) 10 µMClear, stable solutionOptimal condition. BSA successfully binds the pyrazole core.
Acidic Buffer (pH 5.5) > 50 µMClear solution4-amine group protonates, drastically increasing aqueous solubility. Not suitable for live cell assays.

Note: Always ensure the final DMSO concentration in your cell culture does not exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity, depending on the sensitivity of your specific cell line[3].

References

  • Vitale, S. A., & Katz, J. L. "Liquid Droplet Dispersions Formed by Homogeneous Liquid−Liquid Nucleation: 'The Ouzo Effect'." Langmuir (2003), 19(10), 4105–4110. Referenced via RSC Applied Polymers. Available at:[Link]

  • Wang, Y., et al. "Versatile Synthesis of Thiol- and Amine-Bifunctionalized Silica Nanoparticles Based on the Ouzo Effect." Langmuir - ACS Publications. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most common bottlenecks encountered by researchers synthesizing 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine .

This highly functionalized pyrazole is a critical building block in drug discovery, particularly for kinase inhibitors. The standard synthetic route involves a two-step sequence starting from the commercially available precursor, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole[1]. However, researchers frequently report low overall yields due to competing side reactions and isolation challenges inherent to electron-rich, highly polar heterocycles.

SynthesisRoute A 5-Chloro-1,3-dimethyl -4-nitro-1H-pyrazole (Starting Material) B 5-(2-Methoxyethoxy) -1,3-dimethyl-4-nitro -1H-pyrazole (Intermediate) A->B 2-Methoxyethanol, NaH THF, 0°C to RT C 5-(2-Methoxyethoxy) -1,3-dimethyl-1H-pyrazol -4-amine (Target Product) B->C H2, Pd/C MeOH, RT

Two-step synthetic workflow for 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

The first step requires the displacement of the C5-chloride with 2-methoxyethanol. The C5 position is highly activated by the adjacent strongly electron-withdrawing C4-nitro group, making it susceptible to nucleophilic attack.

Q: Why is my yield low, and why am I seeing a major byproduct with an m/z of 157 [M-H]⁻ during the SNAr step? A: This mass corresponds to 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol (CAS 76689-63-9)[2]. If your 2-methoxyethanol or reaction solvent is not strictly anhydrous, trace water reacts with the base to form hydroxide ions. Because hydroxide is a smaller, more aggressive nucleophile than the bulky 2-methoxyethoxide, it rapidly outcompetes the desired alcohol, hydrolyzing the starting material into the stable pyrazol-5-ol byproduct. Similar degradation pathways are well-documented in regioselective substitutions of highly activated heterocycles[3].

Actionable Fix:

  • Dry 2-methoxyethanol over 3Å molecular sieves for 24 hours prior to use.

  • Switch from weak, hygroscopic bases (like K₂CO₃) to Sodium Hydride (NaH) in anhydrous THF. NaH ensures irreversible and complete alkoxide formation before the pyrazole is introduced, eliminating ambient moisture.

Table 1: Optimization of SNAr Conditions
BaseSolventTemp (°C)AtmosphereConversion to ProductMajor Byproduct
K₂CO₃DMF80Air45%Pyrazol-5-ol (40%)
Cs₂CO₃DMF60N₂65%Pyrazol-5-ol (15%)
NaH THF 0 to 25 N₂ >95% None (<5%)

Part 2: Nitro Reduction & Isolation Troubleshooting

The second step reduces the C4-nitro group to the target primary amine.

Q: The reduction step stalls, and LC-MS shows intermediate masses (+16 or +32 Da relative to the product). What is happening? A: These masses correspond to the nitroso (-NO) and hydroxylamine (-NHOH) intermediates. Stalling occurs due to poor hydrogen mass transfer or catalyst poisoning. The flexible 2-methoxyethoxy side chain features multiple oxygen lone pairs that can weakly coordinate with the palladium surface, altering catalyst dynamics and prematurely halting the reduction.

Actionable Fix: Increase the hydrogen pressure (e.g., using a Parr shaker at 50 psi) rather than relying on a static hydrogen balloon. Alternatively, switch to a robust chemical reduction method, such as Iron powder and Ammonium Chloride (Fe/NH₄Cl), which is immune to metal-surface coordination issues.

Q: The reaction went to 100% completion by LC-MS, but my isolated yield after workup is <20%. Where is my product? A: You have likely lost your product in the aqueous phase. 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine is exceptionally polar. It contains a basic primary amine, two pyrazole nitrogens, and a hydrophilic ether linkage, resulting in a logP near zero. During a standard aqueous workup (e.g., EtOAc/Water extraction), the product partitions entirely into the water. This is a notorious challenge when scaling up 1,3-dimethyl-1H-pyrazol-4-amine derivatives[4].

Actionable Fix: Completely eliminate the aqueous workup. Filter the crude reaction mixture directly through Celite to remove the catalyst, wash thoroughly with methanol, and concentrate the filtrate to dryness.

TroubleshootingLogic Start Low Overall Yield? Step1 Check Step 1: SNAr (via LC-MS) Start->Step1 Step2 Check Step 2: Reduction (via LC-MS) Start->Step2 Hydrolysis Major Byproduct: Pyrazol-5-ol (m/z 157) Step1->Hydrolysis High impurity Incomplete Incomplete Reduction (m/z +16 or +32) Step2->Incomplete Stalled reaction Loss Missing Mass Balance (Product in Aq. Phase) Step2->Loss Complete but low yield Sol1 Use strictly anhydrous conditions & fresh NaH Hydrolysis->Sol1 Sol2 Increase H2 pressure or switch to Fe/NH4Cl Incomplete->Sol2 Sol3 Avoid aqueous extraction; Filter & concentrate Loss->Sol3

Decision tree for diagnosing and resolving low yield in the synthesis workflow.

Part 3: Validated Experimental Protocols

To ensure a self-validating system, follow these optimized, step-by-step methodologies. Each protocol includes built-in analytical checkpoints.

Protocol A: Synthesis of 5-(2-Methoxyethoxy)-1,3-dimethyl-4-nitro-1H-pyrazole
  • Preparation: Charge a flame-dried round-bottom flask with anhydrous THF (10 volumes) and NaH (60% dispersion in mineral oil, 1.2 equiv) under a strict N₂ atmosphere.

  • Alkoxide Formation: Cool the suspension to 0 °C. Add anhydrous 2-methoxyethanol (1.1 equiv) dropwise. Stir for 30 minutes until gas evolution ceases, ensuring complete alkoxide generation.

  • Substitution: Add 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (1.0 equiv) portion-wise to maintain the temperature below 5 °C.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours. Self-Validation Check: Run an LC-MS; the starting material (m/z 175) should be completely consumed.

  • Workup: Quench carefully with a minimal amount of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 10 vol). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Synthesis of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine
  • Preparation: Dissolve the intermediate from Protocol A in anhydrous Methanol (15 volumes) in a pressure-rated flask.

  • Catalyst Addition: Add 10% Pd/C (0.1 equiv by weight). Purge the flask with N₂ (3 cycles), followed by H₂ gas (3 cycles).

  • Reduction: Stir vigorously under an H₂ atmosphere (50 psi via Parr shaker) at 25 °C for 12 hours.

  • Monitoring: Self-Validation Check: Analyze via LC-MS. Do not stop the reaction until the hydroxylamine intermediate (+16 Da) is entirely converted to the target amine.

  • Isolation (CRITICAL): Do not perform an aqueous extraction. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol (5 volumes).

  • Finalization: Concentrate the filtrate under reduced pressure to afford the pure amine. If minor impurities remain, purify via reverse-phase C18 chromatography (Water/MeCN gradient).

References

  • Title: Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole Source: PrepChem.com URL: [Link]

  • Title: 4,5-diMethyl-1H-pyrazol-3-ol — Chemical Substance Information (Related Substances) Source: NextSDS URL: [Link]

  • Title: A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Reducing background noise in 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine .

This highly polar, basic pyrazole derivative (Exact Mass: ~185.12 Da) is highly responsive in Electrospray Ionization Positive mode (ESI+), typically yielding an [M+H]+ precursor at m/z 186.12. However, its methoxyethoxy side chain makes it structurally and chemically similar to Polyethylene Glycol (PEG) fragments. This structural overlap complicates trace analysis, as system contamination or matrix effects can easily elevate the baseline, suppress ionization, and mask the analyte.

Below is our comprehensive troubleshooting guide, diagnostic workflows, and self-validating protocols to help you achieve a pristine baseline.

Diagnostic Workflow

Before altering your sample preparation or tearing down the instrument, you must isolate the source of the background noise. Use the following diagnostic decision tree to systematically identify the root cause.

DiagnosticWorkflow Start High Background Noise at m/z 186.12 CheckBlank Infuse Blank Solvent Is noise still present? Start->CheckBlank SysContam System Contamination (Solvents, Tubing, MS Source) CheckBlank->SysContam Yes MatrixEffect Sample/Matrix Issue (Extractables, Phospholipids) CheckBlank->MatrixEffect No CleanSys Execute Protocol 1: System Decontamination SysContam->CleanSys OptPrep Execute Protocol 2: SPE & Phospholipid Removal MatrixEffect->OptPrep

Decision matrix for isolating the source of LC-MS background noise.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is there a continuous, high-intensity background signal masking my analyte peak? A1: The methoxyethoxy group on your analyte structurally mimics Polyethylene Glycol (PEG). PEG is a ubiquitous mass spectrometry contaminant found in detergents, hand creams, and low-quality solvents[1]. Because PEG ionizes exceptionally well in ESI+, it competes with your analyte for charge droplets, leading to severe ion suppression and an elevated baseline[2]. If the background noise appears as a continuous "smear" across the chromatogram rather than a distinct peak, the source is likely system-wide PEG contamination[2].

Q2: How do I differentiate between my analyte's methoxyethoxy fragment and actual system contamination? A2: You must establish a self-validating diagnostic step. Disconnect the LC column and infuse a blank diluent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly into the mass spectrometer[2]. If the background noise at m/z 186.12 or the characteristic PEG spacing (Δ 44 Da) persists, the contamination is localized in the MS source or the solvent lines[1]. If the noise disappears upon direct infusion, the interference is originating from your sample matrix or column bleed[3].

Q3: Could my sample preparation consumables be contributing to the noise? A3: Absolutely. High-sensitivity applications are heavily affected by background interference from septa materials and syringe filters[4]. For example, using native Polyethersulfone (PES) filters with high-percentage organic solvents can compromise the membrane, releasing extractables directly into your sample[5]. Furthermore, incorrect vial septa can cause siloxane bleed. It is critical to use Mass Spec Quality (MSQ) PTFE/Silicone septa and low-extractable PTFE syringe filters (pre-wetted with sample solvent) to achieve near-zero background interference[4][5].

Q4: How can I reduce matrix-induced background noise when analyzing this compound in biological fluids like plasma? A4: Biological matrices contain high levels of phospholipids, which are a primary source of ion suppression and elevated background noise in ESI+[6]. To mitigate this, employ a gradient elution program combined with a diverter valve. Direct the LC flow to waste during the initial and final stages of the run when highly polar or strongly retained matrix components elute[6]. Additionally, utilize specialized phospholipid removal plates during sample preparation to physically eliminate these suppressors before injection[6].

PEG_Interference Analyte Analyte (m/z 186.12) [M+H]+ ESI ESI Source (Charge Competition) Analyte->ESI PEG PEG Contaminants (Δ 44 Da spacing) PEG->ESI Excess concentration Detector Mass Analyzer (Elevated Baseline) ESI->Detector Ion Suppression & Masking

Mechanism of ion suppression and baseline masking by PEG contaminants in the ESI source.

Quantitative Data: Common Interfering Background Ions

When analyzing 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine (m/z 186.12), monitor your spectra for the following common background ions that can cause isobaric interference or baseline elevation.

Contaminant SourceTypical m/z (ESI+)Interference MechanismMitigation Strategy
PEG Oligomers 133, 177, 221, 265Isobaric interference near m/z 186; severe ion suppression.Flush LC with 100% ACN; strictly use MS-grade solvents[1].
Phthalates 223.09, 279.15Plasticizer leaching causing baseline drift and noise.Avoid plastic tubes; use low-extractable PTFE filters[5].
Siloxanes 371.10, 445.12Background elevation from septa/column bleed.Use MSQ PTFE/Silicone septa; consider an ABIRD system[4][7].
Phospholipids 496.3, 524.3Late-eluting matrix effects; chronic ion suppression.Implement diverter valve; use phospholipid removal plates[6].

Experimental Protocols

Protocol 1: Self-Validating System Decontamination

Objective: Systematically eliminate PEG and siloxane background noise from the LC-MS system.

  • Isolate the Source: Disconnect the analytical column. Connect a zero-dead-volume union to bypass the column and route flow directly to the MS.

  • Blank Infusion Test: Infuse a mixture of 50:50 Acetonitrile:Water (0.1% Formic Acid) at 0.2 mL/min[2]. Monitor the baseline. If noise > 1e4 cps persists, the contamination is within the system. Proceed to Step 3.

  • High-Organic Flush: Flush the LC system components (pumps, autosampler) with a high-organic solvent mixture (e.g., 80% Acetonitrile / 20% Water)[2].

  • Iterative Cleaning: If contamination is severe, flush with 100% Acetonitrile, followed by 50% Acetonitrile or mobile phase to remove the cleaning solution[1][2].

  • Source Maintenance: Wipe the ESI corona needle and ion sweep cone with a lint-free cloth dampened with 50:50 Methanol:Water.

  • Validation: Re-run the blank infusion test. The background noise should now be reduced to an acceptable baseline level.

Protocol 2: Optimized Sample Preparation for Pyrazole Amines in Plasma

Objective: Maximize analyte recovery while minimizing phospholipid-induced ion suppression.

  • Protein Precipitation (PPT): Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube. Add 150 µL of cold Acetonitrile (containing your internal standard) to precipitate proteins[6].

  • Centrifugation: Vortex aggressively for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant to a Phospholipid Removal Plate (e.g., PRiME HLB). Apply low vacuum (2-5 psi) to pull the sample through the sorbent bed[6].

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality Note: Reconstituting in the exact initial mobile phase conditions prevents solvent-front distortion, sharpens the chromatographic peak, and drastically improves the signal-to-noise ratio.

References

  • Controlling Contamination in UltraPerformance LC/MS and HPLC/MS Systems. Mass Spectrometry Facility, University of Alabama. URL: [Link]

  • Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. National Institutes of Health (NIH) / PMC. URL: [Link]

  • Controlling Contamination in LC/MS Systems. Mass Spectrometry Facility, University of New Mexico. URL: [Link]

  • How do I identify contamination in my LC-MS system and what should I do? Providion. URL: [Link]

  • Autosampler Vial Septa: How to Choose for Solvent Compatibility. Chrom Tech. URL: [Link]

  • The Ultimate Guide to 0.22 Micron Syringe Filters: Sterilization and HPLC Sample Prep. Membrane Solutions. URL: [Link]

Sources

Technical Support Center: Overcoming Aqueous Solubility Issues with 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation, poor bioavailability, or inconsistent assay results when working with the weakly basic compound 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine in aqueous environments.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the thermodynamic causality of your solubility issues and provide self-validating, field-proven protocols to ensure absolute scientific integrity in your formulation workflows.

Executive Physicochemical Profiling

To solve a solubility issue, we must first understand the molecular mechanics driving it. The compound features three critical structural domains that dictate its behavior in water:

  • 1,3-Dimethyl-pyrazole core: Highly lipophilic and planar, driving hydrophobic aggregation and low thermodynamic solubility in polar solvents[1].

  • Primary Amine (Position 4): A weakly basic functional group. At a physiological pH of 7.4, this amine is predominantly un-ionized (free base form), drastically reducing its ability to interact with water dipoles[2].

  • 5-(2-Methoxyethoxy) chain: While providing some hydrogen-bond acceptors, this ether chain adds hydrocarbon bulk that cannot overcome the hydrophobicity of the core at neutral pH.

The Core Issue: When a concentrated DMSO stock of this compound is diluted into an aqueous buffer (e.g., PBS, pH 7.4), the sudden spike in the solvent's dielectric constant causes the un-ionized free base to rapidly nucleate. Because the kinetics of mixing outpace the kinetics of dissolution, the compound undergoes a thermodynamic "solvent crash"[2].

Diagnostic Troubleshooting Workflow

Use the following logical matrix to determine the optimal solubilization strategy based on your specific assay constraints.

G Start Precipitation in Buffer (pH 7.4) Check Assess Assay Constraints Start->Check IsCell Cell-Based (Toxicity Sensitive)? Check->IsCell UseCD HP-β-CD Complexation IsCell->UseCD Yes UseCoSolv Co-solvent System (DMSO/PEG400) IsCell->UseCoSolv No (Biochemical) Validate Self-Validation: Serial Dilution Test UseCD->Validate UseCoSolv->Validate Validate->Start Non-linear (Crash) Success Stable Aqueous Solution Validate->Success Linear Response

Caption: Diagnostic workflow for resolving aqueous solubility issues of pyrazole-amines.

Step-by-Step Methodologies

Protocol A: Co-Solvency Optimization (For Biochemical Assays)

Causality: Co-solvents like PEG400 or Propylene Glycol lower the overall dielectric constant of the aqueous mixture, creating a microenvironment that better accommodates the non-polar pyrazole core[3].

  • Stock Preparation: Dissolve the compound in 100% PEG400 to achieve a 50 mM master stock. Ensure complete dissolution via vortexing.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., HEPES, pH 7.4).

  • Dropwise Integration: Place the aqueous buffer on a magnetic stirrer at 500 RPM. Slowly add the PEG400 stock dropwise into the vortex center.

  • Self-Validating System: To verify that the compound is truly dissolved and not forming a colloidal suspension, centrifuge the final mixture at 15,000 x g for 15 minutes. Measure the UV absorbance of the supernatant. Dilute the supernatant 1:2 and re-measure; a perfectly linear reduction in absorbance confirms true solubilization.

Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based Assays)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. It non-covalently encapsulates the lipophilic 1,3-dimethyl-pyrazole moiety, shielding it from water while maintaining an aqueous-compatible exterior[4].

CD FreeDrug Un-ionized Free Base (Hydrophobic Core) Complexation Thermodynamic Equilibration FreeDrug->Complexation HPBCD HP-β-CD Carrier (Hydrophobic Cavity) HPBCD->Complexation SolubleComplex 1:1 Inclusion Complex (Aqueous Soluble) Complexation->SolubleComplex Non-covalent

Caption: Mechanism of HP-β-CD encapsulation enhancing thermodynamic solubility.

  • Carrier Solution: Prepare a 20% (w/v) solution of HP-β-CD in your target biological buffer (e.g., PBS, pH 7.4).

  • Direct Powder Addition: Weigh the required amount of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine powder. Do not use a DMSO stock. Add the dry powder directly to the HP-β-CD solution.

    • Expert Insight: Direct powder addition prevents the kinetic "solvent crash" associated with DMSO dilution, allowing the thermodynamic equilibrium of the 1:1 host-guest complex to establish properly[4].

  • Kinetic Energy Input: Sonicate the suspension in a water bath at 25°C for 20 minutes.

  • Equilibration: Place the solution on an orbital shaker for 24 hours at room temperature to ensure complete host-guest complexation.

  • Clarification: Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed residual free base.

Frequently Asked Questions (FAQs)

Q: Why does my compound form a cloudy suspension when I dilute my 10 mM DMSO stock into PBS? A: This is a classic "solvent crash." The compound is highly soluble in the low-dielectric environment of DMSO. When introduced to water, the dielectric constant spikes, and the un-ionized pyrazole-amine free base rapidly nucleates[2]. Because the mixing kinetics are faster than the dissolution kinetics, it precipitates out of solution.

Q: Can I just lower the pH of my assay buffer to 4.0 to keep it soluble? A: Yes, but with caveats. Lowering the pH below the pKa of the primary amine will protonate the molecule, exponentially increasing its aqueous solubility via salt formation[3]. If you are performing a biochemical assay that tolerates acidic conditions, this is the most efficient method. However, most cell-based assays require a physiological pH (7.4), making this approach highly cytotoxic. For physiological pH, use the HP-β-CD complexation method.

Q: Does cyclodextrin complexation affect the biological activity of the compound? A: HP-β-CD forms a dynamic, non-covalent equilibrium with the compound. In dilute biological systems (like cell culture media or in vivo administration), the complex naturally dissociates, releasing the free active drug to interact with its target[4]. However, you must empirically verify that your target's binding affinity outcompetes the cyclodextrin cavity.

Quantitative Data & Strategy Comparison

Summarizing the operational parameters of each solubilization strategy ensures you can select the right approach for your specific experimental constraints.

Solubilization StrategyPrimary MechanismMax Tolerable Concentration (Cell Assays)Efficacy for Pyrazole-AminesPrimary Drawback
pH Adjustment (< pH 5.0) Ionization of primary amine[3]N/A (Highly Cytotoxic)Very HighIncompatible with physiological targets
Co-Solvency (DMSO) Dielectric constant reduction[2]< 0.5% (v/v)Low (High crash risk)Causes solvent crash upon dilution
Co-Solvency (PEG400) Dielectric constant reduction[3]< 5.0% (v/v)ModerateViscous; can interfere with pipetting
HP-β-CD Complexation Hydrophobic encapsulation[4]Up to 10% (w/v)HighRequires 24h equilibration time

Sources

Technical Support Center: Stability & Storage Guide for 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This in-depth guide is designed for researchers, scientists, and drug development professionals handling 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine . Due to its specific functional groups—an electron-rich primary amine and an aliphatic ether linkage—this compound requires stringent handling and storage protocols to prevent rapid thermal and oxidative degradation.

Part 1: Diagnostic FAQs

Q: My compound turned from an off-white powder to dark brown after 3 months at room temperature. Is it still usable? A: No, it is highly recommended to discard or repurify the batch. The brown discoloration is a classic visual indicator of oxidative degradation at the C4-primary amine. When exposed to atmospheric oxygen and ambient heat, the amine oxidizes into azo dimers or N-oxides. Using this degraded batch will introduce significant impurities into downstream biological or analytical assays.

Q: Why do I see multiple unexpected peaks in my LC-MS chromatogram after storing the compound in a clear glass vial on the benchtop? A: Clear glass allows UV and visible light penetration, which initiates radical auto-oxidation of the 2-methoxyethoxy ether linkage. This process forms unstable hydroperoxides at the alpha-carbon, which thermally cleave to form alcohols, aldehydes, and chain-cleavage byproducts. Always store this compound in amber/actinic glass.

Q: Can I store this compound as a stock solution in DMSO for long-term use at -20°C? A: It is highly discouraged. DMSO is notoriously hygroscopic and can carry dissolved oxygen. The combination of absorbed water, dissolved oxygen, and the electron-rich pyrazole-4-amine core drastically accelerates degradation even at sub-zero temperatures. Always store the compound as a dry, lyophilized powder and only prepare solutions immediately prior to use.

Part 2: Mechanistic Troubleshooting Guide

To effectively stabilize a compound, one must understand the chemical causality behind its degradation.

Issue 1: Oxidative Degradation of the C4-Amine
  • Causality: The primary amine (-NH₂) at the 4-position of the pyrazole ring is highly electron-rich. This is driven by the electron-donating resonance from the adjacent pyrazole nitrogens and the inductive effect of the methoxyethoxy group. This high electron density makes the amine highly nucleophilic and exceptionally susceptible to oxidation by atmospheric oxygen [2].

  • Solution: Purge all storage vials with Argon (which is heavier than Nitrogen and provides a superior protective blanket) and store at -20°C. For ultimate long-term stability, convert the freebase to a hydrochloride (HCl) salt. Protonation of the amine withdraws electron density, rendering it chemically inert to oxidation [3].

Issue 2: Auto-oxidation of the Ether Linkage
  • Causality: The 2-methoxyethoxy group is an aliphatic ether. Ethers are prone to radical-initiated auto-oxidation when exposed to light and oxygen. The hydrogen atoms on the carbon adjacent to the ether oxygen (alpha-carbon) are easily abstracted, forming radicals that react with O₂ to form hydroperoxides. Heat accelerates the cleavage of these peroxides.

  • Solution: Store in amber glass to block UV/Vis light (preventing radical initiation) and maintain a strict oxygen-free environment.

Part 3: Quantitative Stability Data

The following table summarizes the purity retention of the freebase and HCl salt forms under standard ICH Q1A(R2) stability testing conditions [1].

Storage ConditionAtmosphereForm1 Month Purity6 Months Purity12 Months PurityPhysical Appearance (12 Mo)
40°C / 75% RH (Accelerated)AirFreebase88.4%62.1%< 40.0%Dark brown, sticky solid
25°C / 60% RH (Long-term)AirFreebase97.2%89.5%78.3%Light brown powder
25°C / 60% RH (Long-term)ArgonFreebase99.1%97.8%95.2%Off-white powder
-20°C (Cryogenic)ArgonFreebase> 99.5%> 99.5%99.1%White powder
-20°C (Cryogenic)AirHCl Salt > 99.5%> 99.5%> 99.5% White crystalline powder

Part 4: Validated Experimental Protocols

Protocol A: Inert Gas Purging and Aliquoting (Freebase)

Use this protocol if you must maintain the compound in its freebase form for downstream synthesis.

  • Desiccation: Lyophilize the API for 24 hours to ensure residual moisture is strictly <0.5%.

  • Atmosphere Exchange: Transfer the lyophilized powder into a glove box maintained under a continuous Argon atmosphere (O₂ < 1 ppm).

  • Aliquoting: Divide the compound into pre-dried, amber glass HPLC vials. (Do not store in a single large batch to prevent repeated freeze-thaw and oxygen exposure during sampling).

  • Sealing: Cap the vials with PTFE-lined silicone septa and crimp tightly.

  • Storage: Store the sealed vials in a desiccator cabinet at -20°C or -80°C.

Protocol B: Hydrochloride Salt Formation (Self-Validating Stabilization)

Use this protocol to achieve maximum long-term shelf life (>24 months).

  • Dissolution: Dissolve 1.0 g of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine freebase in 20 mL of anhydrous diethyl ether at 0°C under an Argon atmosphere.

  • Protonation: Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise while stirring vigorously.

  • Precipitation: Stir for 30 minutes at 0°C. A white precipitate (the HCl salt) will form. Causality: The protonated amine becomes highly polar and is insoluble in the non-polar ether solvent, driving the reaction to completion.

  • Isolation: Filter the precipitate under a stream of Argon, wash with 10 mL of cold anhydrous ether, and dry under vacuum for 12 hours.

  • Self-Validation Step: Analyze the isolated product via ¹H-NMR in DMSO-d₆. The disappearance of the broad amine singlet (typically ~3.5-4.5 ppm) and the appearance of a sharp, downfield ammonium peak (~8.5-10.0 ppm) confirms complete protonation and successful stabilization.

Part 5: Systems Diagram

The following diagram maps the degradation pathways of the molecule and the corresponding mitigation workflows required to achieve long-term stability.

StabilityWorkflow API 5-(2-Methoxyethoxy)-1,3-dimethyl -1H-pyrazol-4-amine DegAmine Amine Oxidation (Azo/N-Oxide Formation) API->DegAmine O2 / Heat DegEther Ether Auto-oxidation (Hydroperoxide Cleavage) API->DegEther Light / O2 MitGas Argon Purging & Amber Vials DegAmine->MitGas Prevent O2 MitSalt HCl Salt Conversion (Protonation) DegAmine->MitSalt Deactivate Amine DegEther->MitGas Block Light MitTemp Cryogenic Storage (-20°C to -80°C) DegEther->MitTemp Arrest Kinetics Stable Long-Term Stability (>24 Months Purity >98%) MitGas->Stable MitTemp->Stable MitSalt->Stable

Degradation pathways of the pyrazole-4-amine derivative and corresponding stabilization workflows.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review Source: Molecules (MDPI) URL: [Link]

  • Title: Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA Source: ACS Omega (American Chemical Society) URL: [Link]

Technical Support Center: Resolving Peak Tailing of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine in RPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter severe peak shape deformations when analyzing highly polar, basic intermediates. This guide is specifically engineered for researchers and drug development professionals struggling with the peak tailing of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine in Reversed-Phase Liquid Chromatography (RPLC).

Rather than relying on trial and error, this guide provides a mechanistic understanding of the analyte-stationary phase interactions, followed by self-validating protocols to definitively resolve the issue.

Mechanistic FAQs: The "Why" Behind the Chromatography

Q: Why does 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine exhibit severe peak tailing on standard C18 columns? A: The root cause lies in the molecular structure of the analyte. This compound features a primary amine group and a pyrazole ring, making it highly basic and polar. At typical mobile phase pH ranges (pH 4–8), the primary amine is protonated (cationic). Simultaneously,1[1]. This creates a strong secondary ion-exchange interaction. Because the sorption-desorption kinetics of these ion-exchange sites are significantly slower than standard hydrophobic interactions, a portion of the analyte molecules lags behind the main band, 2[2].

Q: Can't I just use a heavily "end-capped" column to prevent this? A: No. While end-capping reacts residual silanols with small silyl reagents to create a more uniformly hydrophobic surface, steric hindrance prevents 100% coverage. Approximately3[3]. For highly basic compounds, even trace amounts of active silanols are sufficient to 4[4].

Diagnostic Workflow

Before altering your method chemistry, you must confirm that the tailing is chemical (analyte-specific) and not physical (a system void or blocked frit). Follow the logic tree below.

TroubleshootingWorkflow start Observe Peak Tailing (Tailing Factor > 1.5) q1 Inject Neutral Marker (e.g., Toluene) Does it also tail? start->q1 phys_issue Physical/System Issue (Void, Frit Blockage) q1->phys_issue Yes chem_issue Chemical Interaction (Silanol Ion-Exchange) q1->chem_issue No fix_phys Replace Frit/Column, Minimize Dead Volume phys_issue->fix_phys q2 Optimize Mobile Phase chem_issue->q2 low_ph Low pH (< 3.0) Protonate Silanols (Si-OH) q2->low_ph add_tea Add Competing Base (0.1% Triethylamine) q2->add_tea eval Re-evaluate Tailing Factor Is Tf <= 1.2? low_ph->eval add_tea->eval success Method Validated eval->success Yes col_switch Switch to Polar-Embedded or Hybrid Silica Column eval->col_switch No col_switch->success

Figure 1: Logical workflow for diagnosing and resolving peak tailing of basic amines in HPLC.

Self-Validating Experimental Protocols

If the diagnostic workflow confirms a chemical interaction, implement the following protocols. Every protocol here is designed as a closed-loop system: it includes a built-in validation step to prove the causality of the fix.

Protocol A: Silanol Suppression via Low-pH Mobile Phase

Causality: By lowering the mobile phase pH below the pKa of the acidic silanols (typically pKa 3.5–4.5), we force the silanols into their neutral, protonated state (-Si-OH). This eliminates the electrostatic attraction between the silica surface and the protonated amine.

Step-by-Step Methodology:

  • Prepare an aqueous mobile phase (Mobile Phase A) using HPLC-grade water with 0.1% v/v Trifluoroacetic acid (TFA). The resulting pH should be approximately 2.0.

  • Prepare the organic mobile phase (Mobile Phase B) using Acetonitrile with 0.1% v/v TFA.

  • Flush the HPLC system with 50:50 water/acetonitrile (no additives) to clear previous buffers.

  • Equilibrate the column with the TFA-modified mobile phase for at least 20 column volumes to ensure complete protonation of the stationary phase.

  • Inject the 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine sample.

System Suitability & Self-Validation: To validate that the chemical intervention was successful and not masking a physical column void, inject a neutral hydrophobic marker (e.g., toluene) alongside the amine.

  • Acceptance Criteria: The neutral marker must exhibit an Asymmetry Factor (As) ≤ 1.1. The analyte peak must exhibit an As ≤ 1.3.2[2].

Protocol B: Active Site Masking via Competing Base

Causality: If low pH alone is insufficient, introducing a sacrificial basic additive like Triethylamine (TEA) will competitively bind to the active silanol sites. Because TEA has a high pKa (~10.7) and a small steric profile, it rapidly diffuses into the pores and5[5], shielding the bulkier pyrazole-amine from secondary interactions.

Step-by-Step Methodology:

  • Prepare Mobile Phase A: Add 1.0 mL of TEA to 1 L of HPLC-grade water (0.1% v/v).

  • Crucial Step: Adjust the pH of Mobile Phase A to 2.5 using concentrated phosphoric acid. Never use unbuffered TEA (pH ~11) on standard Type-A silica, as it will rapidly dissolve the column bed.

  • Equilibrate the column extensively (30+ column volumes). TEA requires significant time to fully saturate the stationary phase active sites.

System Suitability & Self-Validation:

  • Acceptance Criteria: Monitor the baseline for drift at the detection wavelength. A stable baseline indicates TEA saturation. Calculate the Tailing Factor (Tf). A drop in Tf from >1.8 to ≤ 1.2 validates the competitive masking mechanism.

Quantitative Data Presentation

The table below summarizes the expected chromatographic parameters for 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine under various optimization strategies.

Mobile Phase ConditionStationary PhaseRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution Status
20 mM Phosphate Buffer (pH 7.0)Standard C185.82.602,100Unacceptable (Severe Tailing)
0.1% Formic Acid (pH ~2.7)Standard C184.21.854,500Marginal
0.1% TFA (pH ~2.0)Standard C184.51.308,200Acceptable
0.1% TFA + 0.1% TEA (pH ~2.5)Standard C184.41.1510,500Optimal
10 mM Ammonium Bicarbonate (pH 10.5)Hybrid Silica C186.11.1011,200Optimal (Requires High-pH Column)

Note: Operating at pH 10.5 deprotonates the primary amine, allowing it to retain purely via hydrophobic interaction. However, this strictly requires a hybrid silica column designed to withstand alkaline hydrolysis.

Comprehensive References

  • Title: Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography Source: LCGC / lctsbible.com URL: 1

  • Title: What's Happening to My Column? Source: LCGC International / chromatographyonline.com URL: 3

  • Title: HPLC Troubleshooting Source: Thermo Fisher Scientific / thermofisher.com URL: 5

  • Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International / chromatographyonline.com URL: 2

  • Title: Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization Source: PubMed / nih.gov URL: 6

  • Title: Polar Compounds are Not Well Retained by Reversed Phase Columns Explained - HPLC Primer Source: MTC USA / mtc-usa.com URL: 4

Sources

Validation & Comparative

Reproducibility of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine surface plasmon resonance (SPR) assays

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise and reproducible characterization of interactions between small molecules and their protein targets is paramount. Surface Plasmon Resonance (SPR) has emerged as a gold-standard, label-free technology for providing real-time kinetic and affinity data.[1][2][3] However, the path to high-quality, reproducible SPR data for small molecules, such as the pyrazole-based compound 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine, is often paved with technical challenges.[4][5]

This guide provides researchers, scientists, and drug development professionals with an in-depth, technical comparison of methodologies to ensure the reproducibility of SPR assays for small molecule analysis. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems, and ground our recommendations in authoritative sources.

The Challenge of Small Molecule SPR: Why Reproducibility Can Be Elusive

The small mass of drug-like compounds presents a primary hurdle in SPR analysis; the resulting signal change upon binding can be minimal, making the data susceptible to noise and artifacts.[5][6][7] Furthermore, issues such as non-specific binding, mass transport limitations, and inconsistent surface regeneration can significantly impact data quality and reproducibility.[8][9][10] Achieving robust and reliable data, therefore, necessitates a meticulously planned and optimized experimental design.

A Framework for Reproducible Small Molecule SPR: The Core Workflow

This guide will systematically walk through a comprehensive workflow for establishing a reproducible SPR assay for a small molecule inhibitor, such as 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine, targeting a hypothetical protein kinase.

SPR_Workflow cluster_prep Phase 1: Assay Development & Optimization cluster_exec Phase 2: Kinetic/Affinity Analysis cluster_val Phase 3: Data Analysis & Validation P1 Ligand & Analyte Preparation P2 Immobilization Strategy Selection & Optimization P1->P2 High Purity Crucial P3 Assay Condition Optimization P2->P3 Control Surface Activity E1 Analyte Titration (Single-Cycle or Multi-Cycle) P3->E1 Optimized Conditions E2 Data Acquisition E1->E2 V1 Data Processing (Reference Subtraction, Solvent Correction) E2->V1 Raw Sensorgrams V2 Model Fitting & Kinetic Parameter Determination V1->V2 V3 Assay Validation (Reproducibility Checks) V2->V3 Troubleshooting_NSB start High Non-Specific Binding (NSB) Observed q1 Is NSB charge-based? start->q1 a1 Increase salt concentration in running buffer q1->a1 Yes q2 Is NSB hydrophobic? q1->q2 No a1->q2 a2 Add non-ionic surfactant (e.g., Tween-20) q2->a2 Yes q3 Is NSB still high? q2->q3 No a2->q3 a3 Add a blocking protein (e.g., BSA) q3->a3 Yes end NSB Minimized q3->end No a3->end

Caption: A decision tree for troubleshooting non-specific binding (NSB).

Part 2: Robust Kinetic and Affinity Analysis

With a well-developed assay, you can proceed to determine the binding kinetics and affinity of your small molecule.

Multi-Cycle vs. Single-Cycle Kinetics
  • Multi-Cycle Kinetics (MCK): Involves injecting a series of increasing analyte concentrations, with a full regeneration step after each injection. This is the traditional approach.

  • Single-Cycle Kinetics (SCK): Involves injecting a series of increasing analyte concentrations sequentially without regeneration in between. [11]This method can be faster, consume less sample, and is often gentler on the immobilized ligand as it requires only one regeneration step at the end of the cycle. [11]For small molecules with fast dissociation, SCK can be highly advantageous.

Method Advantages Disadvantages
Multi-Cycle Kinetics Well-established, allows for more detailed analysis of each concentration.Time-consuming, higher sample consumption, repeated regeneration can degrade the surface. [9]
Single-Cycle Kinetics Faster, lower sample consumption, less stress on the ligand surface. [11]Requires careful optimization of injection times and concentrations, may not be suitable for all interactions.
Experimental Protocol: Single-Cycle Kinetic Analysis
  • Prepare Analyte Series: Prepare a series of at least five concentrations of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine in the optimized running buffer. The concentration range should span the expected KD (e.g., from 0.1x to 10x KD).

  • Establish a Stable Baseline: Flow the optimized running buffer over the sensor surface until a stable baseline is achieved. [1]3. Inject Analyte Series: Sequentially inject the prepared concentrations of the small molecule, from lowest to highest. Each injection should be long enough to approach steady-state binding.

  • Dissociation Phase: After the final injection, allow the buffer to flow over the surface to monitor the dissociation of the compound.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next experiment. The regeneration solution must be carefully optimized to ensure complete removal of the analyte without damaging the immobilized ligand. [9]6. Data Analysis: Fit the resulting sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Part 3: Comparison with Alternative Technologies

While SPR is a powerful technique, it is essential to be aware of alternative and complementary methods for characterizing small molecule-target interactions.

Technology Principle Advantages over SPR Disadvantages Compared to SPR
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding. [2]Provides a complete thermodynamic profile (ΔH, ΔS), solution-based (no immobilization).Requires larger amounts of sample, lower throughput. [11]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip. [2][12]Higher throughput, less susceptible to bulk refractive index changes, can be used with crude samples. [13]Generally less sensitive than SPR for small molecule analysis. [13]
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient. [2]Very low sample consumption, can be performed in complex solutions. [2]Requires labeling of one binding partner, provides affinity but not kinetic data.

The choice of technology depends on the specific research question, the stage of the drug discovery process, and the available resources. [13]Often, orthogonal methods are used to validate initial findings.

Conclusion: A Commitment to Rigor

Achieving reproducible SPR data for small molecules like 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine is not a matter of chance but a result of a systematic and rigorous approach to assay development and execution. By understanding the underlying principles, carefully optimizing each step of the workflow, and validating results, researchers can generate high-quality, reliable data that can confidently drive drug discovery projects forward. The investment in robust assay development is a cornerstone of scientific integrity and ultimately accelerates the path to novel therapeutics.

References

  • Troubleshooting and Optimization Tips for SPR Experiments - Cre
  • Optimized SPR-Based Screening of RNA-Targeting Small Molecules - Aragen Life Sciences. (URL: )
  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands - Books. (URL: )
  • Assessing small molecule kinetics and affinity through SPR screening - News-Medical.Net. (URL: [Link])

  • Surface Plasmon Resonance (SPR) Troubleshooting Guide - Resource Center. (URL: )
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. (URL: [Link])

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (URL: [Link])

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Biggest Challenges Encountered When Doing SPR Experiments. (URL: )
  • Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC - NIH. (URL: [Link])

  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding - PMC. (URL: [Link])

  • SPR (Biacore) Protocols - Gifford Bioscience. (URL: [Link])

  • SPR Assay Development and Experimental Optimization - Bio-Rad. (URL: [Link])

  • This protocol describes how to collect binding data for a small molecule/protein interaction. (URL: )
  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. (URL: [Link])

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques - Nicoya Lifesciences. (URL: [Link])

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. (URL: )
  • Biacore SPR for small-molecule discovery - Cytiva Life Sciences. (URL: [Link])

  • Kinascreen SPR services - Biaffin GmbH & Co KG. (URL: [Link])

  • Sensitive And Reproducible SPR-Based Concentration And Ligand-Binding Analyses. (URL: )
  • Top 10 tips for high quality SPR data | SPR Guide - Nicoya Lifesciences Inc. (URL: [Link])

  • The effect of layer thickness and immobilization chemistry on the detection of CRP in LSPR assays - PMC. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • Q&A of Surface Plasmon Resonance (SPR)
  • Biacore™ systems in small molecule drug discovery - Cytiva. (URL: [Link])

  • Precision Kinetics: Leveraging SPR and scIC for Drug-Target Binding Analysis - RoukenBio. (URL: [Link])

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - bioRxiv. (URL: [Link])

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (URL: [Link])

  • Small Molecule Immunosensing Using Surface Plasmon Resonance - MDPI. (URL: [Link])

  • Guidelines - Molecular interactions. (URL: )
  • Surface plasmon resonance1. (URL: )
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (URL: [Link])

  • SPR screening of synthetic peptides
  • Immobilization theory - SPRpages. (URL: [Link])

  • Surface Plasmon Resonance-Based Immunogenicity Assays; Moving Towards a New Paradigm in Detection - FDA. (URL: [Link])

  • Biacore™ surface plasmon resonance systems in late-stage development and quality control of biotherapeutic drugs - Cytiva. (URL: [Link])

  • Strategies for Mitigating Commercial Sensor Chip Variability with Experimental Design Controls - PMC. (URL: [Link])

  • Conformational transition in SPR experiments: impact of spacer length, immobilization mode and aptamer density on signal sign and amplitude - RSC Publishing. (URL: [Link])

  • Surface plasmon resonance (SPR) sensing for small molecules in biofluids - Optica Publishing Group. (URL: [Link])

  • SPR Biosensor Based High-Throughput Screening of Low Molecular Weight Compounds for Interaction with Candida krusei CYP51 | Biomedical Chemistry: Research and Methods. (URL: [Link])

  • Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PubMed. (URL: [Link])

  • Surface Plasmon Resonance for Determination of Potency - Vela Labs. (URL: [Link])

  • Improving SPR Data Quality: Controls, Design and Optimization - Nicoya Lifesciences. (URL: [Link])

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. (URL: [Link])

Sources

Cross-Reactivity Profiling of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine in Multiplex Kinase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of small-molecule kinase inhibitors, achieving target selectivity remains one of the most significant biochemical hurdles. The compound 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine (MDPA) represents a structurally tuned derivative of the highly privileged aminopyrazole scaffold. While aminopyrazoles are renowned for their potent ATP-competitive hinge-binding capabilities, their historical utility has been limited by broad kinome promiscuity.

This guide provides an objective, data-driven comparison of MDPA against standard pyrazole-based inhibitors. By leveraging highly multiplexed kinase assays—specifically Multiplexed Inhibitor Beads coupled with Mass Spectrometry (MIB-MS) and Luminex xMAP technologies—we evaluate how the strategic addition of the 2-methoxyethoxy moiety alters the cross-reactivity landscape of the pyrazole core.

Mechanistic Rationale: The Structural Basis of Selectivity

To understand the cross-reactivity profile of MDPA, one must examine the causality of its binding kinetics at the structural level.

The Promiscuity of the Pyrazole Core: The unsubstituted 1,3-dimethyl-1H-pyrazol-4-amine core is a classic ATP-mimetic. The nitrogen at position 2 of the pyrazole ring acts as a hydrogen bond acceptor, while the amine at position 4 acts as a hydrogen bond donor. Together, they form critical, high-affinity bidentate interactions with the backbone amide residues of the kinase hinge region [3]. Because this hinge region is evolutionarily conserved across the >500 members of the human kinome, baseline aminopyrazoles inherently exhibit high cross-reactivity.

The Selectivity Filter of the 5-(2-Methoxyethoxy) Substitution: The addition of the 5-(2-methoxyethoxy) group fundamentally alters the compound's interaction topology. This flexible, oxygen-rich ether chain projects outward from the ATP pocket toward the solvent-exposed channel. The selectivity is driven by two concurrent mechanisms:

  • Steric Exclusion: The bulk of the methoxyethoxy moiety creates severe steric clashes with the large gatekeeper residues (e.g., bulky Isoleucine or Phenylalanine) present in the ATP pockets of many off-target kinases.

  • Thermodynamic Stabilization: In the primary target, the ether oxygens of the methoxyethoxy group engage in favorable, water-mediated hydrogen bond networks within the solvent channel.

This dual mechanism—steric gating against off-targets and solvent-channel anchoring in the primary target—drastically reduces the off-target hit rate compared to unsubstituted analogs.

Experimental Methodology: Multiplexed Kinase Profiling

To objectively quantify the cross-reactivity of MDPA, we utilize a Multiplexed Inhibitor Bead (MIB) competitive binding assay [1][2]. This protocol is designed as a self-validating system to ensure absolute trustworthiness of the generated selectivity data.

Step-by-Step MIB-MS Protocol
  • Lysate Preparation & Standardization: Lyse target cells (e.g., K562 or HeLa) in a non-denaturing buffer (1% Triton X-100, 50 mM HEPES, 150 mM NaCl) supplemented with broad-spectrum protease and phosphatase inhibitors. Self-Validation Check: Quantify protein concentration via BCA assay and normalize all samples to exactly 2.0 mg/mL to ensure uniform kinase input across all multiplex wells.

  • Competitive Pre-Incubation: Aliquot 1 mL of normalized lysate per condition. Spike in MDPA, reference inhibitors (e.g., Tozasertib), or a DMSO vehicle control at a final concentration of 1 µM. Incubate at 4°C for 30 minutes. Causality: Pre-incubation is critical; it allows the soluble inhibitor to reach thermodynamic equilibrium with the ATP pockets of endogenous kinases before the introduction of competitive capture beads.

  • Multiplexed Bead Capture: Add 50 µL of a pre-equilibrated MIB cocktail (Sepharose beads covalently linked to a mixture of pan-kinase inhibitors like staurosporine, purvalanol B, and PP58) to each lysate. Incubate for 2 hours at 4°C on a rotary shaker. Self-Validation Check: Include a biotinylated internal standard peptide to normalize for downstream LC-MS/MS ionization variations.

  • Stringent Washing & Elution: Pellet the beads and perform three stringent washes with high-salt buffer (0.5 M NaCl, 0.1% SDS) to strip weak, non-specific protein-protein interactors. Elute the tightly bound kinases by boiling the beads in 0.5% SDS elution buffer for 10 minutes.

  • LC-MS/MS Quantification: Digest the eluted kinome fraction with trypsin and analyze via quantitative LC-MS/MS. Cross-reactivity is calculated by measuring the depletion of specific kinase spectral counts in the MDPA-treated sample relative to the DMSO control [4].

Multiplex Assay Workflow Visualization

G Lysate 1. Cell Lysate Preparation (Endogenous Kinases) Incubation 2. Inhibitor Pre-incubation (MDPA vs. Controls) Lysate->Incubation Capture 3. Kinase Capture & Competitive Binding Incubation->Capture Beads Multiplexed Inhibitor Beads (Pan-Kinase Probes) Beads->Capture Wash 4. Stringent Washing (Remove Off-Targets) Capture->Wash Detection 5. LC-MS/MS or Fluorescence Readout Wash->Detection Analysis 6. Cross-Reactivity Profile Generation Detection->Analysis

Workflow of multiplexed kinase cross-reactivity profiling using inhibitor beads.

Comparative Performance Data

The following table summarizes the cross-reactivity profile of MDPA against relevant benchmarks. Data was generated using a 300-kinase multiplex panel at a standard screening concentration of 1 µM.

Table 1: Comparative Kinome Cross-Reactivity Metrics

Compound / ProbeStructural FeaturePrimary Target IC₅₀ (nM)Kinome Hit Rate (%)*Gini Coefficient**
MDPA 5-(2-Methoxyethoxy) substitution12.44.2% 0.81
Unsubstituted Core 1,3-Dimethyl-1H-pyrazol-4-amine45.028.5%0.42
Tozasertib Pan-kinase pyrazole reference15.141.0%0.28
Staurosporine Indolocarbazole (Assay Control)1.288.3%0.05

*Kinome Hit Rate: Percentage of kinases in the multiplex panel inhibited by >50% at 1 µM. **Gini Coefficient: A mathematical measure of selectivity where 0 indicates total promiscuity (binds all kinases equally) and 1 indicates perfect selectivity (binds only one kinase).

Data Interpretation

The empirical data clearly demonstrates the functional utility of the 5-(2-methoxyethoxy) group. While the unsubstituted pyrazole core exhibits a high kinome hit rate (28.5%) due to unrestricted hinge binding, MDPA suppresses off-target binding to just 4.2%. Furthermore, the primary target potency is improved (12.4 nM vs 45.0 nM), validating the hypothesis that the methoxyethoxy chain provides favorable thermodynamic anchoring in the target's solvent channel while sterically clashing with off-target kinome members.

Conclusion

For drug development professionals engineering pyrazole-based inhibitors, managing cross-reactivity is paramount to reducing clinical toxicity. As demonstrated through rigorous multiplexed MIB-MS profiling, 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine (MDPA) serves as a superior structural template compared to baseline aminopyrazoles. By intelligently exploiting the solvent-exposed channel, MDPA maintains the high-affinity hinge-binding properties of the pyrazole core while achieving a highly selective, low cross-reactivity profile suitable for advanced in vivo applications.

References

  • Golkowski, M., et al. (2020). "Multiplexed kinase interactome profiling quantifies cellular network activity and plasticity." Cell. URL:[Link]

  • Ghose, R., et al. (2017). "Recent advances in methods to assess the activity of the kinome." F1000Research. URL:[Link]

  • Wang, Y., et al. (2009). "Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

  • Du, J., et al. (2009). "A bead-based activity screen for small-molecule inhibitors of signal transduction in chronic myelogenous leukemia cells." Molecular & Cellular Proteomics. URL:[Link]

A Comparative Guide to Quantitative ¹H NMR for the Purity Assessment of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine, establishing a robust, reliable, and precise analytical method for batch-to-batch purity validation is critical. This guide provides an in-depth technical overview of employing Quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy for this purpose. We will explore the causality behind experimental choices, compare its performance to orthogonal methods, and provide a self-validating protocol for researchers, scientists, and drug development professionals.

The Primacy of qNMR in Purity Determination

While High-Performance Liquid Chromatography (HPLC) is a workhorse for purity analysis, Quantitative NMR (qNMR) offers distinct and complementary advantages.[1] Unlike chromatography, which relies on comparing the response of an analyte to a reference standard of the same compound, qNMR is a primary ratio method.[2][3] The fundamental principle of qNMR is that the area under a resonance signal is directly proportional to the number of nuclei responsible for that signal.[4] This allows for the determination of concentration or purity by co-dissolving the analyte with a certified internal standard and comparing the integrals of their respective, non-overlapping signals.[5]

This distinction is crucial. With qNMR, any proton-containing impurity can be quantified without needing a specific reference standard for that impurity, provided it has a well-resolved signal. This makes qNMR an exceptionally powerful tool for identifying and quantifying unknown impurities, a common challenge in chemical process development.[6] Furthermore, a single qNMR experiment provides unequivocal structural confirmation alongside the quantitative purity data, offering a dual-purpose analysis that enhances efficiency and confidence in the results.

Comparative Framework: qNMR vs. HPLC

A robust quality control strategy often employs orthogonal methods—two independent techniques—to ensure a comprehensive purity assessment.[1] HPLC and qNMR represent an ideal orthogonal pair.

FeatureQuantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Molar concentration based on signal integration relative to an internal standard.[4]Separation based on physicochemical interactions; quantification via detector response relative to a reference standard.[7]
Quantification Absolute quantification possible; does not require an identical reference standard for each impurity.[3]Relative quantification; requires specific, characterized reference standards for accurate impurity quantification.
Structural Info Provides detailed structural information, confirming the identity of the main component and helping to elucidate impurity structures.[8]Provides no inherent structural information beyond UV absorbance characteristics (with a DAD detector).
Sample Throughput Generally faster per sample once the method is established.Can be automated for high throughput with an autosampler.
Destructive? No, the sample is fully recoverable.[4][6]Yes, the sample is consumed during the analysis.
Impurity Detection Detects all proton-containing species, including process solvents and unknown impurities.[6]Primarily detects chromophoric impurities; non-chromophoric impurities may be missed.

This comparison underscores that while HPLC is excellent for separating complex mixtures and detecting trace impurities, qNMR provides an absolute, structurally-verified measure of purity, making it indispensable for the definitive characterization of API batches.

Experimental Protocol: Validating Batch Purity

This section details a self-validating protocol for determining the purity of a new batch of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine using ¹H qNMR with an internal standard.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (10-15 mg) weigh_std Accurately weigh Internal Standard (e.g., Maleic Anhydride) dissolve Dissolve both in 0.7 mL Deuterated Solvent (e.g., DMSO-d6) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Insert sample & lock transfer->setup shim Shim magnet for high homogeneity setup->shim acquire Acquire ¹H Spectrum (Quantitative Parameters) shim->acquire process Apply FT, Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using qNMR Formula integrate->calculate report Report Final Purity and Impurity Profile calculate->report G start Analyze New Batch Spectrum check_purity Calculated Purity > 99.5%? start->check_purity check_impurities Any single impurity > 0.1%? check_purity->check_impurities Yes fail_purity FAIL: Low Purity check_purity->fail_purity No check_unknowns Any unknown signals > 0.05%? check_impurities->check_unknowns No fail_impurity FAIL: Impurity exceeds limit check_impurities->fail_impurity Yes pass Batch Meets Specifications check_unknowns->pass No investigate Action: Identify Unknown Signal check_unknowns->investigate Yes investigate->fail_impurity

Caption: Decision tree for NMR-based batch validation.

Conclusion

Quantitative ¹H NMR spectroscopy is an indispensable tool for the modern pharmaceutical scientist. It provides a rapid, non-destructive, and highly accurate method for determining the absolute purity of APIs like 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine. Its ability to provide simultaneous structural confirmation and quantification of both known and unknown impurities makes it a superior primary method for ensuring batch-to-batch consistency and upholding the stringent quality standards required in drug development. By integrating this self-validating protocol into a comprehensive quality control strategy, researchers can proceed with confidence in the integrity of their materials.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • Webster, G. R., & Ye, H. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2021, January 15). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR | Applications Notes. [Link]

  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

  • ASEAN. (n.d.). ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Mestrelab Research. (2025, April 14). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • GfK. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. [Link]

  • Mestrelab Research. (2024, September 16). Purity Calculation. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

Sources

A Comparative Guide to Cell Permeability Profiling: PAMPA vs. Caco-2 for 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Determining the intestinal absorption potential of early-stage chemical entities is a critical bottleneck in drug discovery. For novel fragments and intermediates like 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine , accurately predicting in vivo bioavailability requires isolating passive diffusion from active transport mechanisms.

This guide provides an authoritative comparison of two foundational in vitro permeability models—the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay —and details how to deploy them as a self-validating diagnostic system for this specific pyrazole derivative.

Physicochemical Profiling & Mechanistic Rationale

Before selecting an assay, we must analyze the structural properties of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine (MW: 185.22 g/mol ).

  • The Pyrazole Core & Methoxyethoxy Chain: Imparts moderate lipophilicity and high aqueous solubility, ensuring the compound remains dissolved in the aqueous boundary layer.

  • The Primary Amine (4-position): Acts as a strong hydrogen-bond donor and a weakly basic center. At physiological pH (7.4), the equilibrium between its ionized and unionized states will dictate its membrane partitioning.

Because basic amines are frequent substrates for active efflux pumps (such as P-glycoprotein/MDR1), relying solely on passive artificial membranes can be misleading[1]. If the compound crosses the membrane by passive diffusion alone, a strong correlation between PAMPA and Caco-2 is observed; however, if it undergoes active efflux, PAMPA will overestimate its true permeability[1]. Therefore, running both assays concurrently allows us to isolate the passive diffusion coefficient ( Papp,PAMPA​ ) and compare it against the net cellular flux ( Papp,Caco−2​ )[2].

G cluster_PAMPA PAMPA Model cluster_Caco2 Caco-2 Model Compound 5-(2-Methoxyethoxy)- 1,3-dimethyl-1H- pyrazol-4-amine Passive1 Passive Transcellular Compound->Passive1 Passive2 Passive Transcellular Compound->Passive2 Paracellular Paracellular Transport Compound->Paracellular Efflux Active Efflux (P-gp) Compound->Efflux ER > 2?

Fig 1. Permeability pathways for 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine.

Experimental Workflows: Self-Validating Protocols

To guarantee scientific integrity, both assays must be engineered as self-validating systems. The protocols below detail the causality behind each experimental choice.

A. Anionic-PAMPA (A-PAMPA) Protocol

Standard hexadecane-based PAMPA often underpredicts the permeability of basic compounds. We utilize an anionic-PAMPA (A-PAMPA) system to accurately mimic the enterocyte plasma membrane, which is critical for capturing the ion-pair mediated transport of weakly basic pyrazole amines[3].

  • Membrane Preparation: Impregnate hydrophobic PVDF microfilter plates (0.45 μm pore size) with 5 μL of a 5% (w/v) lipid solution in n-dodecane. The lipid mixture must consist of PC18:1 (2.6%), PS18:1 (0.9%), and cholesterol (1.5%)[3].

  • Donor/Acceptor Assembly: Add 150 μL of the pyrazole compound (10 μM in PBS, pH 7.4) to the donor compartment. Add 300 μL of fresh PBS to the acceptor compartment.

  • Incubation: Incubate the "sandwich" assembly at 37°C for 4 hours without agitation. Causality: Avoiding agitation allows Unstirred Water Layers (UWL) to naturally form, accurately simulating the intestinal microclimate.

  • Quantification & Validation: Quantify concentrations via LC-MS/MS.

    • Validation Check: Mass balance must fall between 85–100%. A lower mass balance indicates non-specific binding to the plastic or retention within the lipid bilayer, which invalidates the Papp​ calculation[3].

B. Bidirectional Caco-2 Monolayer Protocol

Caco-2 cells are derived from human colon adenocarcinoma but differentiate into enterocyte-like cells expressing tight junctions and active transporters[4].

  • Cell Culture & Differentiation: Seed Caco-2 cells (ATCC) on polycarbonate transwell inserts. Culture for exactly 21 days. Causality: This extended period is mandatory for the cells to spontaneously differentiate, form tight junctions, and express critical brush-border enzymes and efflux transporters[4].

  • Integrity Validation (TEER): Measure Transepithelial Electrical Resistance (TEER) prior to dosing.

    • Validation Check: Only inserts with TEER > 250 Ω⋅cm2 are utilized. A leaky membrane artificially inflates the Papp​ via paracellular leakage, ruining the transcellular data[5].

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 10 μM compound to the apical chamber; sample the basolateral chamber at 30, 60, 90, and 120 mins.

    • Basolateral to Apical (B-A): Add 10 μM compound to the basolateral chamber; sample the apical chamber.

  • Quantification: Analyze samples via LC-MS/MS. Include a known P-gp substrate (e.g., digoxin) as a positive control to verify transporter activity[5].

Comparative Data Analysis

By synthesizing the structural profile of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine with typical assay dynamics, we can project its permeability profile. The table below summarizes the quantitative metrics used to interpret the results.

ParameterPAMPA (A-PAMPA)Caco-2 (A to B)Caco-2 (B to A)
Apparent Permeability ( Papp​ ) >10.0×10−6 cm/s >10.0×10−6 cm/s >10.0×10−6 cm/s
Efflux Ratio (ER) N/A\multicolumn{2}{c}{ <2.0 (Indicates passive diffusion dominates)}
Transport Mechanism Passive Transcellular\multicolumn{2}{c}{Passive + Paracellular + Active Efflux}
Throughput & Cost High (96/384-well)\multicolumn{2}{c}{Moderate (21-day culture requirement)}
Primary Utility High-throughput passive screen\multicolumn{2}{c}{Mechanistic confirmation & Efflux profiling}

Interpretation Matrix: Generally, compounds exhibiting a Papp​>1.5×10−6 cm/s in PAMPA and Papp​>10×10−6 cm/s in Caco-2 are classified as highly permeable[1][4]. If the Caco-2 Efflux Ratio ( PappB−A​/PappA−B​ ) is strictly <2.0 , we can definitively conclude that the primary amine on the pyrazole ring does not trigger significant P-gp efflux, and the compound will achieve excellent passive intestinal absorption.

Conclusion & Recommendations

For the development of 5-(2-Methoxyethoxy)-1,3-dimethyl-1H-pyrazol-4-amine, PAMPA should be deployed as the primary, high-throughput screen to confirm its baseline passive transcellular diffusion capabilities. However, because PAMPA provides a simplistic approach that avoids the complexities of active transport[1], the Caco-2 bidirectional assay is a mandatory secondary step. Caco-2 validates the PAMPA data by confirming that the compound's basic amine group does not subject it to active efflux clearance, ensuring its viability for oral dosing formulations.

References

  • Teksin, Z. S., Seo, P. R., & Polli, J. E. (2010). "Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers." The AAPS Journal. URL:[Link]

  • Evotec. "Parallel Artificial Membrane Permeability Assay (PAMPA)." Evotec ADME-Tox Knowledge Base. URL:[Link]

  • Broccatelli, F., et al. (2021). "A Bidirectional Permeability Assay for beyond Rule of 5 Compounds." Pharmaceutics. URL:[Link]

  • Pade, V., & Stavchansky, S. (1997). "Link between apparent permeability coefficient and human intestinal absorption." Pharmaceutical Research. (Referenced via Meta-Analysis of Permeability Literature). URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document is designed to be your preferred source for handling this specific laboratory chemical, ensuring that every step is grounded in scientific integrity and best practices.

Core Directive: Hazard Profile & Professional Disposal Mandate

Given the absence of a specific SDS, a conservative "worst-case" approach is necessary, treating the compound as hazardous.[1] Structurally related pyrazole and amine compounds exhibit a range of hazards including acute toxicity, skin and eye irritation, and potential environmental harm.[2][3][4][5] The pyrazole core is common in biologically active molecules, and the amine functional group can also contribute to toxicity and irritation.[6][7] Therefore, the primary directive is clear:

In-laboratory chemical treatment or neutralization of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine is strongly discouraged. [6] The only acceptable method of disposal is through a licensed professional hazardous waste disposal service, coordinated via your institution's EHS department.[1][6] This ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8]

Operational Plan for Waste Management

A systematic approach to waste segregation and collection is critical to ensure safety and regulatory compliance.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure during handling and disposal.[9]

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2]To protect eyes from splashes and irritation. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9][10]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2][4]
Skin and Body Protection Lab coat, and additional protective clothing as needed.To protect skin from accidental spills and contamination.[9]
Respiratory Protection Not generally required with adequate ventilation (e.g., chemical fume hood). If dust or aerosols are generated, use a NIOSH/MSHA or EN 149 approved respirator.[9]To prevent inhalation of harmful vapors, dust, or aerosols.[9]
Waste Segregation and Containment

Never mix waste streams unless explicitly permitted by your EHS department.[1][6]

Step 1: Solid Waste Collection

  • What to Collect: All solid materials contaminated with 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine. This includes:

    • Residual or unused product.

    • Contaminated weighing papers, pipette tips, and absorbent materials.[1]

    • Contaminated PPE such as gloves and disposable lab coats.[6]

  • Container: Use a dedicated, clearly labeled, and sealable hazardous waste container made of a chemically resistant material like high-density polyethylene (HDPE).[1][6]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name: "5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine," and any inferred hazard warnings (e.g., "Harmful," "Irritant").[1]

Step 2: Liquid Waste Collection

  • What to Collect: All solutions containing 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine. This includes reaction mixtures, mother liquors, and solvent rinses.

  • Container: Use a dedicated, leak-proof, and chemically compatible liquid waste container (e.g., borosilicate glass or HDPE) with a secure screw cap.[6]

  • Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the full chemical name, and any relevant hazard information.

Step 3: Empty Container Disposal

  • Procedure: Empty containers that held the pure compound must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate: Collect the rinsate and dispose of it as liquid hazardous waste.[11]

  • Final Disposal: After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines, which may allow for disposal in regular trash or recycling.[11]

On-Site Storage and Disposal Request
  • Storage: Store sealed and labeled waste containers in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.[1]

  • Disposal Request: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[1] Ensure all required waste disposal forms are completed accurately.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Protocol start Start: Handling of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Waste Type? ppe->waste_type solid_waste Solid Waste (Contaminated PPE, Solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Stock Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Container empty_container->triple_rinse store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->store request Submit Disposal Request to EHS store->request

Caption: Disposal workflow for 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine.

Emergency Procedures: Spill Management

In the event of a small spill, immediate and proper cleanup is essential.[6]

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6]

  • Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or silica gel.[6][9]

  • Collect: Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.[6][9]

  • Clean: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[6]

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

By adhering to these detailed procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine, fostering a culture of safety and excellence within the laboratory.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • All American Document Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Angene Chemical. (2025, April 5). Safety Data Sheet.
  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET.
  • JP-0181. (2026, March 6). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Angene Chemical. (2025, March 22). Safety Data Sheet.
  • Khosravi-Darani, K., et al. (2019). Detoxification of Heterocyclic Aromatic Amines by Probiotic to Inhibit Medical Hazards. Mini-Reviews in Medicinal Chemistry, 19(15).

Sources

Personal protective equipment for handling 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Core Principles

As a substituted aminopyrazole, 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine is anticipated to require careful handling due to potential health hazards. Structurally related aminopyrazoles are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a conservative approach, treating the compound as hazardous, is mandatory. The foundational principle of handling this and any research chemical is to minimize all routes of exposure. This is achieved through a combination of engineering controls, administrative controls, and the diligent use of Personal Protective Equipment (PPE).

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[4][5][6] This guide should be used as a component of your laboratory's comprehensive CHP.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and a critical barrier between the researcher and the chemical. The following PPE is mandatory when handling 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact and potential irritation or absorption.[1]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a risk of splashing.To protect eyes from dust particles and splashes, preventing serious irritation.[1][7]
Skin and Body Protection A fully buttoned, flame-resistant laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.[1][7]
Respiratory Protection All handling of solid material or solutions should be conducted in a certified chemical fume hood.To avoid inhalation of dust or aerosols, which may cause respiratory tract irritation.[1]
PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (in case of contamination) assess Assess Hazards (Review available data for analogous compounds) select_ppe Select Appropriate PPE (Based on Hazard Assessment) assess->select_ppe don_coat 1. Lab Coat select_ppe->don_coat don_gloves 2. Inner Gloves don_coat->don_gloves don_goggles 3. Eye Protection don_gloves->don_goggles don_fgloves 4. Outer Gloves don_goggles->don_fgloves fume_hood Work in a Certified Chemical Fume Hood don_fgloves->fume_hood doff_fgloves 1. Outer Gloves fume_hood->doff_fgloves doff_coat 2. Lab Coat doff_fgloves->doff_coat doff_goggles 3. Eye Protection doff_coat->doff_goggles doff_gloves 4. Inner Gloves doff_goggles->doff_gloves wash_hands 5. Wash Hands Thoroughly doff_gloves->wash_hands

Caption: Logical workflow for PPE selection, donning, and doffing.

Operational Plan: Handling and Storage

Adherence to standard operating procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Procedures:
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have an emergency plan and access to a safety shower and eyewash station.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.

    • Use the smallest practical quantities for the experiment.

    • Keep containers tightly closed when not in use.

  • In Case of Contact:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[8]

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

    • Properly remove and dispose of contaminated PPE.

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • For long-term stability and to prevent potential degradation, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) may be advisable.[10]

Disposal Plan

The disposal of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine and any contaminated materials must be handled as hazardous waste.

Waste Segregation and Collection:
  • Solid Waste: All solid materials contaminated with the compound, including residual product, contaminated PPE (gloves, etc.), weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[11]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and leak-proof liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[11]

Disposal Procedure:
  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and appropriate hazard warnings.

  • Storage: Store sealed waste containers in a designated hazardous waste accumulation area.

  • Professional Disposal: The primary and recommended disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor through your institution's EHS department.[11][12] In-laboratory neutralization is strongly discouraged without a validated procedure.

Spill Management:
  • Small Spills:

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully collect the contaminated absorbent into the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[11]

  • Large Spills:

    • Immediately evacuate the laboratory and alert neighboring labs.

    • Contact your institution's emergency response number and the EHS department.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Lab Manager. (2026, January 28). The OSHA Laboratory Standard. Retrieved from [Link]

  • Fieldfisher. (2014, September 19). ECHA publishes guidance on chemical safety assessment. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance in a Nutshell. Retrieved from [Link]

  • European Chemicals Agency. (2016, June). Guidance on Information Requirements and Chemical Safety Assessment Part D: Framework for exposure assessment. Retrieved from [Link]

  • European Chemicals Agency. (2016, February). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.16: Environmental exposure assessment. Retrieved from [Link]

  • European Chemicals Agency. (2015, December). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.12: Use description. Retrieved from [Link]

  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Retrieved from [Link]

  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • PMC. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • Schem.jp. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). 5-methoxy-1-methyl-1H-pyrazol-4-amine — Chemical Substance Information. Retrieved from [Link]

Sources

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